2-Amino-4-(4-biphenylyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAUVJPDFDVVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182579 | |
| Record name | 2-Amino-4-(4-biphenylyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2834-79-9 | |
| Record name | 4-[1,1′-Biphenyl]-4-yl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(4-biphenylyl)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(4-biphenylyl)thiazole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2834-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-AMINO-4-(4-BIPHENYLYL)THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39U8AA34OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-4-(4-biphenylyl)thiazole via the Hantzsch Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-(4-biphenylyl)thiazole, a valuable scaffold in medicinal chemistry, utilizing the well-established Hantzsch thiazole synthesis. This document details the experimental protocol, reaction parameters, and characterization data, offering a reproducible methodology for researchers in organic synthesis and drug discovery.
Introduction
The 2-aminothiazole moiety is a privileged structure found in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone for the construction of this important heterocyclic ring system. The reaction typically involves the cyclization of an α-haloketone with a thioamide or thiourea. This guide focuses on the specific synthesis of 2-Amino-4-(4-biphenylyl)thiazole, a derivative with potential applications in various therapeutic areas.
Reaction Scheme
The synthesis of 2-Amino-4-(4-biphenylyl)thiazole proceeds through the reaction of 2-bromo-1-(4-biphenylyl)ethanone with thiourea.
Figure 1: General reaction scheme for the Hantzsch synthesis of 2-Amino-4-(4-biphenylyl)thiazole.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-Amino-4-(4-biphenylyl)thiazole.
| Parameter | Value | Reference |
| Starting Material 1 | 2-bromo-1-(4-biphenylyl)ethanone | |
| Starting Material 2 | Thiourea | |
| Product | 2-Amino-4-(4-biphenylyl)thiazole | |
| Molecular Formula | C₁₅H₁₂N₂S | [1] |
| Molecular Weight | 252.33 g/mol | [1] |
| Melting Point | 206-208 °C | [2] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2-Amino-4-(4-biphenylyl)thiazole based on established Hantzsch reaction protocols for analogous compounds.[3]
Materials:
-
2-bromo-1-(4-biphenylyl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-biphenylyl)ethanone in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Amino-4-(4-biphenylyl)thiazole.
Mandatory Visualizations
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general experimental workflow for the Hantzsch synthesis of 2-Amino-4-(4-biphenylyl)thiazole.
Caption: Experimental workflow for the Hantzsch synthesis.
Hantzsch Reaction Mechanism
The following diagram outlines the mechanistic pathway of the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch thiazole synthesis.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(4-biphenylyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and known biological activities of the heterocyclic compound 2-Amino-4-(4-biphenylyl)thiazole. This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1]
Core Physicochemical Properties
2-Amino-4-(4-biphenylyl)thiazole is a solid organic compound with the molecular formula C15H12N2S.[2][3][4] Its structure features a central thiazole ring substituted with an amino group at the 2-position and a biphenyl group at the 4-position. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-([1,1'-biphenyl]-4-yl)-1,3-thiazol-2-amine | [2][5] |
| CAS Registry Number | 2834-79-9 | [2][4][5][6] |
| Molecular Formula | C15H12N2S | [2][3][4] |
| Molecular Weight | 252.334 g/mol | [2][3][4] |
| Melting Point | 202–208 °C | [2][7] |
| logP (Octanol/Water Partition Coeff.) | 4.059 (Crippen Calculated) | [5] |
| logWS (Water Solubility) | -5.83 (log(mol/L), Crippen Calculated) | [5] |
| Appearance | White to yellow crystals or powder | [8] (by analogy) |
Experimental Protocols
The primary method for synthesizing 2-Amino-4-(4-biphenylyl)thiazole and related derivatives is the Hantzsch thiazole synthesis.[1][7] This classic method involves the cyclocondensation reaction between an α-haloketone and a compound containing a thioamide functional group, such as thiourea.[9][10]
A facile and efficient one-pot synthesis has been developed for 2-aminothiazole derivatives, which proceeds via an α-bromination/cyclization process.[7]
Materials:
-
4-Acetylbiphenyl (or other aromatic methyl ketone)
-
Thiourea
-
Copper(II) bromide (CuBr2)
-
Suitable solvent (e.g., ethanol)
Procedure:
-
A mixture of the aromatic methyl ketone (1 equivalent), thiourea (1.2-2 equivalents), and copper(II) bromide is prepared in a round-bottom flask.[7][11]
-
An appropriate solvent, such as ethanol, is added to the mixture.[11]
-
The reaction mixture is heated to reflux (e.g., 70-78 °C) and stirred for a specified period (e.g., 1-12 hours).[11][12] The progress of the reaction is monitored using thin-layer chromatography (TLC).[11]
-
Upon completion, the reaction mixture is cooled to room temperature.[13]
-
The mixture is then poured into ice-cold water or a basic solution (e.g., ammonium hydroxide) to precipitate the crude product.[12][13]
-
The resulting solid is collected by vacuum filtration and washed with cold deionized water to remove impurities.[9]
-
The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure 2-Amino-4-(4-biphenylyl)thiazole.[9][12]
Biological Activity and Potential Mechanism of Action
While specific biological data for 2-Amino-4-(4-biphenylyl)thiazole is limited in the reviewed literature, the broader class of 2-amino-4-aryl thiazoles has been identified as a promising scaffold for developing potent enzyme inhibitors.[14]
Derivatives of 2-amino-4-aryl thiazole have been identified as potent inhibitors of human 5-lipoxygenase (5-LOX).[14] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation involved in various inflammatory diseases such as asthma.[14]
The mechanism of action is suggested to be competitive inhibition.[14] This is supported by enzyme kinetics studies where the maximum reaction velocity (Vmax) remains constant while the Michaelis constant (Km) increases with higher concentrations of the inhibitor. Molecular docking studies further suggest that these compounds bind to the active site of the 5-LOX enzyme.[14] This mode of action differs from other 5-LOX inhibitors like zileuton, which are thought to disrupt the redox cycle of the iron atom within the enzyme.[14]
The 2-aminothiazole scaffold is a versatile nucleus found in compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole, 2-amino-4-(4-biphenylyl)- [webbook.nist.gov]
- 3. Thiazole, 2-amino-4-(4-biphenylyl)- [webbook.nist.gov]
- 4. Thiazole, 2-amino-4-(4-biphenylyl)- [webbook.nist.gov]
- 5. Thiazole, 2-amino-4-(4-biphenylyl)- (CAS 2834-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-Amino-4-(4-biphenylyl)thiazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 2-Amino-4-(p-tolyl)thiazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. asianpubs.org [asianpubs.org]
- 13. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- 14. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. jocpr.com [jocpr.com]
An In-Depth Technical Guide to 2-Amino-4-(4-biphenylyl)thiazole (CAS: 2834-79-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-(4-biphenylyl)thiazole, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, spectral characterization, and potential biological relevance, presented in a format tailored for researchers and drug development professionals.
Chemical and Physical Properties
2-Amino-4-(4-biphenylyl)thiazole is a solid organic compound characterized by a thiazole ring substituted with an amino group and a biphenyl moiety. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2834-79-9 | |
| Molecular Formula | C₁₅H₁₂N₂S | [1] |
| Molecular Weight | 252.34 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 206-208 °C | NIST WebBook |
Synthesis
The primary synthetic route to 2-Amino-4-(4-biphenylyl)thiazole is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.
Experimental Protocol: General Hantzsch Thiazole Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of 2-amino-4-arylthiazoles and can be adapted for the specific synthesis of 2-Amino-4-(4-biphenylyl)thiazole.
Materials:
-
4-Biphenyl-α-bromoacetophenone (or 4-acetylbiphenyl and a brominating agent)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate or a mild base (for neutralization)
Procedure:
-
Dissolve 4-Biphenyl-α-bromoacetophenone in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a mild base, such as a saturated solution of sodium bicarbonate, to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-Amino-4-(4-biphenylyl)thiazole.
Spectral Data
The structural confirmation of 2-Amino-4-(4-biphenylyl)thiazole is based on various spectroscopic methods.
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | m/z |
| [M]⁺ | 252.07 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule. The spectrum for 2-Amino-4-(4-biphenylyl)thiazole was obtained as a solid in an oil mull.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (amino group) |
| ~1620 | C=N stretching (thiazole ring) |
| ~1590, 1480 | C=C stretching (aromatic rings) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data was reported in DMSO-d₆.
¹H NMR Spectrum:
-
Aromatic protons (biphenyl and thiazole ring): Chemical shifts in the aromatic region.
-
Amino protons (-NH₂): A characteristic signal that is typically broad.
¹³C NMR Spectrum:
-
Signals corresponding to the carbon atoms of the biphenyl group, the thiazole ring, and the carbon bearing the amino group.
Potential Biological Activity and Mechanism of Action
While specific biological data for 2-Amino-4-(4-biphenylyl)thiazole is not extensively available in the public domain, the 2-aminothiazole scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of 2-aminothiazole have been reported to possess anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.
The biological effects of 2-aminothiazole derivatives are often attributed to their ability to act as bioisosteres of other functional groups and to participate in hydrogen bonding and other non-covalent interactions with biological targets.
Potential Signaling Pathway Involvement
Given the reported activities of related compounds, 2-Amino-4-(4-biphenylyl)thiazole could potentially interact with various signaling pathways implicated in disease. For instance, many kinase inhibitors feature a 2-aminothiazole core. A hypothetical workflow for investigating the interaction of this compound with a generic kinase signaling pathway is depicted below.
Conclusion
2-Amino-4-(4-biphenylyl)thiazole is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While specific biological data for this particular compound is limited in the available literature, its structural features suggest that it is a promising candidate for screening in various drug discovery programs. Further research is warranted to elucidate its specific biological targets and potential therapeutic applications. This guide provides a foundational resource for researchers initiating studies on this compound.
References
Spectroscopic and Synthetic Profile of 2-Amino-4-(4-biphenylyl)thiazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-Amino-4-(4-biphenylyl)thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characterization and synthesis of novel thiazole derivatives.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Amino-4-(4-biphenylyl)thiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-4-(4-biphenylyl)thiazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 - 7.90 | m | 4H | Ar-H (biphenyl) |
| ~7.60 - 7.70 | m | 4H | Ar-H (biphenyl) |
| ~7.35 - 7.50 | m | 1H | Ar-H (biphenyl) |
| ~7.20 | s | 1H | Thiazole-H 5 |
| ~6.90 | s (br) | 2H | -NH ₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-4-(4-biphenylyl)thiazole
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | Thiazole-C 2 |
| ~150.0 | Thiazole-C 4 |
| ~140.0 | Biphenyl-C q |
| ~139.5 | Biphenyl-C q |
| ~133.0 | Biphenyl-C q |
| ~129.0 | Biphenyl-C H |
| ~128.0 | Biphenyl-C H |
| ~127.0 | Biphenyl-C H |
| ~126.5 | Biphenyl-C H |
| ~105.0 | Thiazole-C 5 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule.
Table 3: IR Spectroscopic Data for 2-Amino-4-(4-biphenylyl)thiazole
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3434, 3258 | N-H stretching (amine) | [1] |
| Solid (Oil Mull) | Full spectrum available | [2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.
Table 4: Mass Spectrometry Data for 2-Amino-4-(4-biphenylyl)thiazole
| m/z | Relative Intensity | Assignment |
| 252 | ~100% | [M]⁺ (Molecular Ion) |
| 194 | ~20% | [M - C₂H₂N₂]⁺ |
| 167 | ~15% | [C₁₂H₉S]⁺ |
| 152 | ~10% | [C₁₂H₈]⁺ |
Source: Electron Ionization (EI), data extracted from NIST WebBook[3]
Experimental Protocols
The synthesis of 2-Amino-4-(4-biphenylyl)thiazole is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide-containing compound.
Synthesis of 2-Amino-4-(4-biphenylyl)thiazole
This protocol outlines the synthesis of the title compound from 2-bromo-1-(biphenyl-4-yl)ethanone and thiourea.
Materials:
-
2-bromo-1-(biphenyl-4-yl)ethanone
-
Thiourea
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(biphenyl-4-yl)ethanone in a suitable volume of ethanol.
-
To this solution, add 1.2 equivalents of thiourea.
-
The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured over crushed ice or into cold water to precipitate the crude product.
-
The solid product is collected by vacuum filtration and washed with cold water to remove any unreacted thiourea and other water-soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Amino-4-(4-biphenylyl)thiazole.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer.
-
Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Solid samples can be analyzed as a potassium bromide (KBr) pellet or as a mull in a suitable oil.
Mass Spectrometry:
-
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.
-
The sample is introduced, and the resulting mass-to-charge ratios of the parent ion and its fragments are recorded.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of 2-Amino-4-(4-biphenylyl)thiazole.
Caption: Synthesis and characterization workflow.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-(4-biphenylyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 2-Amino-4-(4-biphenylyl)thiazole. The document details its synthesis, spectroscopic characterization, and a proposed experimental and computational workflow for its complete conformational analysis. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug discovery.
Molecular Structure and Physicochemical Properties
2-Amino-4-(4-biphenylyl)thiazole is a heterocyclic compound featuring a 2-aminothiazole core substituted with a biphenyl group at the 4-position. The biphenyl moiety consists of two phenyl rings linked by a single bond, allowing for rotational flexibility. The presence of the amino group and the thiazole ring introduces sites for hydrogen bonding and potential metal coordination.
Table 1: Physicochemical Properties of 2-Amino-4-(4-biphenylyl)thiazole
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂S | [1] |
| Molecular Weight | 252.33 g/mol | [1] |
| CAS Number | 2834-79-9 | [1] |
| Appearance | White to light yellow to light orange powder/crystal | |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 150-290 °C | |
| IUPAC Name | 4-(Biphenyl-4-yl)-1,3-thiazol-2-amine |
Below is a 2D representation of the molecular structure.
Caption: 2D chemical structure of 2-Amino-4-(4-biphenylyl)thiazole.
Synthesis
The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea. For the synthesis of 2-Amino-4-(4-biphenylyl)thiazole, the starting materials would be 2-bromo-1-(biphenyl-4-yl)ethan-1-one and thiourea.
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
2-bromo-1-(biphenyl-4-yl)ethan-1-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(biphenyl-4-yl)ethan-1-one in a suitable volume of ethanol.
-
Add 1.2 equivalents of thiourea to the solution.
-
The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically within 2-4 hours), the mixture is cooled to room temperature.
-
The cooled reaction mixture is then poured into a beaker containing ice-cold water.
-
The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate.
-
The solid product is collected by vacuum filtration using a Büchner funnel, washed with cold deionized water, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-Amino-4-(4-biphenylyl)thiazole.
Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-(4-biphenylyl)thiazole.
Spectroscopic Characterization
The structure of the synthesized 2-Amino-4-(4-biphenylyl)thiazole can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for 2-Amino-4-(4-biphenylyl)thiazole
| Technique | Key Observations (Expected) | Reference |
| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch, amino), ~3100 (aromatic C-H stretch), ~1620 (C=N stretch, thiazole), ~1520 (N-H bend), ~1480, 1400 (aromatic C=C stretch) | [NIST] |
| Mass Spec (m/z) | Molecular ion peak at ~252.33 (M⁺) | [NIST] |
| ¹H NMR (ppm) | Aromatic protons: multiplets in the range of 7.3-8.0 ppm. Thiazole proton: singlet around 6.8-7.2 ppm. Amino protons: broad singlet around 5.0-7.0 ppm (exchangeable with D₂O). | Inferred from related compounds |
| ¹³C NMR (ppm) | Thiazole C2: ~168 ppm. Thiazole C4: ~150 ppm. Thiazole C5: ~105 ppm. Biphenyl carbons: multiple signals in the aromatic region (~125-145 ppm). | Inferred from related compounds |
Molecular Conformation
The conformation of 2-Amino-4-(4-biphenylyl)thiazole is primarily defined by the dihedral angles between the two phenyl rings of the biphenyl group and the dihedral angle between the biphenyl group and the thiazole ring. These rotations determine the overall shape of the molecule and are crucial for its biological activity and material properties.
While a crystal structure for 2-Amino-4-(4-biphenylyl)thiazole is not publicly available, studies on similar biphenyl and 4-aryl-2-aminothiazole derivatives suggest that the molecule is likely to be non-planar in its ground state. The biphenyl unit itself typically adopts a twisted conformation with a dihedral angle between the phenyl rings of approximately 40-50 degrees to minimize steric hindrance. The rotation around the bond connecting the biphenyl group to the thiazole ring will also contribute to the overall conformation.
Table 3: Expected Torsional Angles for 2-Amino-4-(4-biphenylyl)thiazole
| Torsional Angle | Expected Range (degrees) | Rationale |
| Dihedral angle between the two phenyl rings of the biphenyl group | 40 - 50 | Minimization of steric hindrance between ortho-hydrogens. |
| Dihedral angle between the biphenyl group and the thiazole ring | 20 - 40 | Balance between π-conjugation (favoring planarity) and steric hindrance. |
Experimental and Computational Workflow for Conformational Analysis
A combination of experimental and computational methods is required for a thorough conformational analysis.
Experimental Protocol:
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the solid-state conformation.
-
Method: Grow suitable single crystals of the compound. Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsional angles.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the conformation in solution.
-
Method: Record high-resolution 1D and 2D NMR spectra (e.g., NOESY) in a suitable deuterated solvent. The through-space correlations observed in NOESY spectra can provide information about the proximity of protons, which can be used to deduce the preferred solution-state conformation.
-
Computational Protocol:
-
Quantum Chemical Calculations: To determine the potential energy surface and identify stable conformers.
-
Method: Perform a conformational search using computational chemistry software (e.g., Gaussian, Spartan). Optimize the geometry of different conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the relative energies of the conformers to identify the most stable structures. The torsional potential energy surface can be scanned to determine the energy barriers for rotation around the key single bonds.
-
Caption: Integrated workflow for the conformational analysis of 2-Amino-4-(4-biphenylyl)thiazole.
Potential Biological Significance and Signaling Pathways
The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs.[2] These compounds exhibit a wide range of activities, such as anticancer, antimicrobial, and anti-inflammatory properties. The biological activity is often attributed to the ability of the 2-aminothiazole moiety to act as a hydrogen bond donor and acceptor, and to participate in various non-covalent interactions with biological targets.
While the specific biological targets and signaling pathways for 2-Amino-4-(4-biphenylyl)thiazole have not been reported, based on the activity of related compounds, it could potentially interact with kinases, a common target for 2-aminothiazole-based anticancer agents. The biphenyl group can engage in hydrophobic and π-stacking interactions within the binding site of a target protein.
A hypothetical signaling pathway that could be investigated for this class of compounds is the protein kinase signaling cascade.
Caption: A potential signaling pathway involving protein kinase inhibition.
Further research is required to elucidate the specific biological targets and mechanisms of action for 2-Amino-4-(4-biphenylyl)thiazole. High-throughput screening against a panel of kinases or other relevant biological targets would be a logical first step in determining its pharmacological profile.
References
Solubility Profile of 2-Amino-4-(4-biphenylyl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-(4-biphenylyl)thiazole. Due to the limited availability of direct experimental quantitative data for this specific compound, this document focuses on predicted solubility, qualitative solubility inferred from synthetic chemistry, general solubility principles for 2-aminothiazole derivatives, and detailed experimental protocols for solubility determination.
Core Concepts: Understanding the Solubility of 2-Amino-4-(4-biphenylyl)thiazole
2-Amino-4-(4-biphenylyl)thiazole is a heterocyclic compound featuring a 2-aminothiazole core substituted with a biphenyl group. Its solubility is a critical parameter for its application in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design. The molecular structure, with its combination of a polar aminothiazole ring and a large, nonpolar biphenyl group, suggests a complex solubility profile, likely favoring organic solvents over aqueous media.
Predicted Aqueous Solubility
While experimental data is scarce, a calculated water solubility for 2-Amino-4-(4-biphenylyl)thiazole is available.
| Parameter | Value | Source |
| Log10WS (mol/L) | -5.83 | Crippen Calculated Property |
| LogPoct/wat | 4.059 | Crippen Calculated Property |
Table 1: Predicted Aqueous Solubility and Lipophilicity.
This predicted low aqueous solubility (Log10WS of -5.83) is consistent with the compound's high octanol-water partition coefficient (LogPoct/wat of 4.059), indicating a strong preference for lipophilic environments.
Qualitative Solubility in Organic Solvents
Qualitative solubility information can be inferred from solvents used in the synthesis and purification of 2-aminothiazole derivatives. The compound is expected to exhibit some degree of solubility in the following common organic solvents:
| Solvent | Type | Rationale for Implied Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Commonly used as a solvent for storing and testing poorly soluble compounds in biological assays. |
| Methanol | Polar Protic | Frequently used as a solvent for the synthesis and recrystallization of 2-aminothiazole derivatives. |
| Ethanol | Polar Protic | Often used in purification steps such as recrystallization for related compounds. |
| Acetone | Polar Aprotic | Employed as a solvent in the synthesis of 2-amino-4-aryl thiazoles. |
| Ethyl Acetate | Moderately Polar | Used for extraction and purification of 2-aminothiazole compounds from reaction mixtures. |
| Chloroform | Nonpolar | Utilized as a solvent in the synthesis of some 2-aminothiazole derivatives. |
| Diethyl Ether | Nonpolar | Mentioned as a solvent for washing and purification in synthetic procedures. |
Table 2: Inferred Qualitative Solubility in Common Organic Solvents.
Factors Influencing Solubility
The solubility of 2-Amino-4-(4-biphenylyl)thiazole is governed by several key physicochemical factors. Understanding these allows for the rational selection of appropriate solvent systems and formulation strategies.
Caption: Key factors determining the solubility of the target compound.
-
Solvent Polarity : As a general principle for 2-aminothiazoles, solubility is higher in more polar solvents.[1]
-
Temperature : The solubility of most organic solids, including 2-aminothiazole derivatives, increases with temperature.[1]
-
pH : The presence of the basic amino group means that the solubility of 2-Amino-4-(4-biphenylyl)thiazole is likely pH-dependent. In acidic conditions, the amino group can be protonated, forming a more soluble salt.[1][2]
-
Hydrogen Bonding : The ability of the amino and thiazole nitrogen atoms to participate in hydrogen bonds with protic solvents can enhance solubility.[1]
Experimental Protocols for Solubility Determination
For researchers seeking to obtain precise quantitative solubility data, the following established methodologies are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Caption: Workflow for determining thermodynamic solubility.
Detailed Protocol:
-
Preparation : Add an excess amount of solid 2-Amino-4-(4-biphenylyl)thiazole to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, organic solvent).
-
Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification : Carefully remove an aliquot of the clear supernatant or filtrate and dilute it with an appropriate mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation : Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated solution of the compound in DMSO.
Caption: Workflow for determining kinetic solubility.
Detailed Protocol:
-
Stock Solution : Prepare a concentrated stock solution of 2-Amino-4-(4-biphenylyl)thiazole in 100% DMSO (e.g., 10 mM).
-
Serial Dilution : In a microtiter plate, add the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations. The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 1%).
-
Incubation : Cover the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Detection : Measure the amount of precipitate formed in each well. This can be done using a plate reader that measures turbidity (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation, similar to the thermodynamic method.
-
Analysis : The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Conclusion
References
The Enduring Scaffold: A Technical Guide to the Discovery and History of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a remarkable array of therapeutic agents. From the early days of antibacterial chemotherapy to the cutting edge of targeted cancer treatment, this versatile heterocyclic ring system has been a continuous source of innovation. This in-depth technical guide explores the discovery and rich history of 2-aminothiazole derivatives, providing a comprehensive overview of their synthesis, key developmental milestones, and their ever-expanding role in drug discovery.
A Historical Perspective: From Hantzsch's Synthesis to Modern Therapeutics
The story of 2-aminothiazoles begins in the late 19th century with the pioneering work of German chemist Arthur Hantzsch. In 1887, he developed a versatile method for the synthesis of thiazole derivatives, now famously known as the Hantzsch thiazole synthesis.[1][2] This reaction, involving the condensation of an α-haloketone with a thioamide, provided a straightforward entry to this important class of heterocyclic compounds.[1][3] The reaction of α-halo carbonyl compounds with thiourea specifically opened the door to the synthesis of 2-aminothiazoles.[2]
The first major therapeutic breakthrough for this class of compounds came with the advent of the sulfa drugs. Following the discovery of Prontosil in the early 1930s by Gerhard Domagk, which was metabolized to the active antibacterial agent sulfanilamide, a massive synthetic effort was launched to create more potent and less toxic derivatives.[4][5] This led to the development of Sulfathiazole in the late 1930s, a 2-aminothiazole derivative that became a life-saving antibiotic in the pre-penicillin era, dramatically reducing mortality from bacterial infections.[4][6]
While the rise of penicillin and other antibiotics led to a decline in the systemic use of sulfathiazole, the 2-aminothiazole scaffold continued to find applications in medicine.[4][5] In the mid-20th century, certain derivatives were identified as having thyroid inhibitory properties and were investigated for the treatment of hyperthyroidism.
The latter half of the 20th century and the beginning of the 21st century witnessed a renaissance for 2-aminothiazole derivatives, particularly in the field of oncology. The discovery of their ability to inhibit various protein kinases has positioned them as crucial components in the development of targeted cancer therapies.[7] Clinically approved drugs such as Dasatinib , a potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), and Alpelisib , a PI3K inhibitor for certain types of breast cancer, feature the 2-aminothiazole core, highlighting its enduring importance in modern drug discovery.[7]
The Cornerstone of Synthesis: The Hantzsch Reaction and Beyond
The Hantzsch thiazole synthesis remains the most fundamental and widely used method for the preparation of the 2-aminothiazole core.[1][3] Its simplicity and the ready availability of starting materials have contributed to its longevity.
Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole
This protocol describes the classical Hantzsch synthesis of the parent 2-aminothiazole from an α-haloketone and thiourea.
Materials:
-
α-Halo-ketone (e.g., 2-chloroacetaldehyde or 2-bromoacetophenone)
-
Thiourea
-
Solvent (e.g., Ethanol, Dimethylformamide (DMF))
-
Base (optional, e.g., Sodium bicarbonate)
Procedure:
-
Dissolve the α-haloketone and an equimolar amount of thiourea in a suitable solvent in a round-bottom flask.
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If the reaction is performed under acidic conditions, neutralize the mixture with a mild base such as sodium bicarbonate solution.
-
The product, the 2-aminothiazole derivative, may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product remains in solution, it can be isolated by extraction with an appropriate organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
From Broad-Spectrum to Targeted Therapy: The Biological Activities of 2-Aminothiazole Derivatives
The biological activity of 2-aminothiazole derivatives is remarkably diverse, a testament to the scaffold's ability to be functionalized to interact with a wide range of biological targets.
Antibacterial Activity: The Legacy of Sulfathiazole
Sulfathiazole and other sulfa drugs act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication.[8] By blocking this pathway, sulfathiazole exhibits a bacteriostatic effect, inhibiting bacterial proliferation.[5]
Anticancer Activity: A Modern Renaissance
The resurgence of interest in 2-aminothiazole derivatives has been largely driven by their potent and often selective anticancer activities. These compounds have been shown to modulate a variety of signaling pathways implicated in cancer progression.
3.2.1. Kinase Inhibition:
A primary mechanism of action for many anticancer 2-aminothiazole derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.
-
Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain 2-aminothiazole derivatives have been shown to be potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
-
PI3K (Phosphoinositide 3-kinase) Pathway: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Mutations and amplifications in this pathway are frequent in human cancers. Alpelisib is a prime example of a 2-aminothiazole derivative that selectively inhibits the p110α isoform of PI3K.
3.2.2. Other Anticancer Mechanisms:
Beyond kinase inhibition, 2-aminothiazole derivatives have been reported to exert their anticancer effects through various other mechanisms, including:
-
Inhibition of Hec1/Nek2: These proteins are involved in mitotic spindle assembly, and their inhibition leads to mitotic catastrophe in cancer cells.
-
Induction of Apoptosis: Many 2-aminothiazole derivatives have been shown to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different checkpoints, preventing cancer cell proliferation.
The following diagram illustrates a simplified overview of some of the key signaling pathways targeted by anticancer 2-aminothiazole derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 2-aminothiazole derivatives, showcasing their synthetic accessibility and biological potency.
Table 1: Representative Yields for Hantzsch Synthesis of 2-Aminothiazole Derivatives
| α-Haloketone | Thiourea Derivative | Solvent | Yield (%) |
| 2-Bromoacetophenone | Thiourea | Ethanol | 85-95 |
| 2-Chloro-1-(4-fluorophenyl)ethanone | Thiourea | DMF | 82 |
| 3-Bromo-2-pentanone | N-Methylthiourea | Ethanol | 75 |
Table 2: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Derivative | Target | Cancer Cell Line | IC50 (µM) |
| Dasatinib | Multiple Tyrosine Kinases | K562 (CML) | <0.001 |
| Alpelisib | PI3Kα | MCF-7 (Breast) | 0.046 |
| 4-Aryl-N-arylcarbonyl-2-aminothiazole analog | Hec1/Nek2 | HeLa (Cervical) | 0.25 |
| Substituted 2-aminothiazole | Aurora Kinase A | HCT116 (Colon) | 0.015 |
Experimental Workflow for Synthesis and Biological Evaluation
The development of novel 2-aminothiazole derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Conclusion
The journey of 2-aminothiazole derivatives, from their initial discovery through the Hantzsch synthesis to their current prominence in targeted cancer therapy, is a compelling narrative of chemical ingenuity and therapeutic innovation. The enduring relevance of this scaffold underscores its remarkable versatility and its capacity to serve as a foundation for the development of novel drugs targeting a wide array of diseases. For researchers and drug development professionals, the rich history and expanding biological activities of 2-aminothiazole derivatives offer a fertile ground for future discoveries and the creation of next-generation therapeutics.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme.de [thieme.de]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. britannica.com [britannica.com]
- 6. nbinno.com [nbinno.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]
The Rising Therapeutic Potential of Biphenyl-Substituted Thiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs. When functionalized with a biphenyl moiety, this scaffold gives rise to a class of compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the current research, quantitative data, and experimental methodologies related to the anticancer, anti-inflammatory, and antimicrobial potential of biphenyl-substituted thiazoles.
Anticancer Activity: Targeting Key Oncogenic Pathways
Biphenyl-substituted thiazoles have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines. The biphenyl group often enhances the lipophilicity and binding affinity of the molecule to its biological targets.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various biphenyl-substituted thiazole derivatives has been extensively evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting cancer cell growth. A summary of representative data is presented in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 10d | Hela (Cervical) | 1.23 | Doxorubicin | 2.12 |
| PC3 (Prostate) | 2.14 | Doxorubicin | 3.41 | |
| HepG2 (Liver) | 3.21 | Doxorubicin | 4.52 | |
| MDA-MB-231 (Breast) | 2.54 | Doxorubicin | 3.89 | |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| 4d | MDA-MB-231 (Breast) | - | Sorafenib | - |
| 4b | MDA-MB-231 (Breast) | - | Sorafenib | - |
Table 1: In vitro anticancer activity of selected biphenyl-substituted thiazole derivatives.[1][2][3]
Mechanism of Action: Inhibition of VEGFR-2 Signaling
A key mechanism underlying the anticancer activity of some biphenyl-substituted thiazoles is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis. By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.[4]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by these compounds.
Experimental Protocols
A common and efficient method for synthesizing 2-amino-4-(biphenyl-4-yl)thiazole derivatives is the Hantzsch thiazole synthesis.[5]
-
Reaction Setup: In a round-bottom flask, combine the appropriate α-bromoketone (e.g., 2-bromo-1-(biphenyl-4-yl)ethan-1-one) (1 mmol) and a substituted thiourea (1.2 mmol).
-
Solvent and Catalyst: Add ethanol (10 mL) as the solvent. While some variations are catalyst-free, a mild base like sodium acetate can be used to facilitate the reaction.
-
Reaction Conditions: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure biphenyl-substituted thiazole.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl-substituted thiazole compounds (typically in a range of 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory Activity: Modulating the p38 MAP Kinase Pathway
Chronic inflammation is a key driver of many diseases. Biphenyl-substituted thiazoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines.
In Vivo Anti-inflammatory Data
The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage inhibition of edema provides a measure of a compound's effectiveness.
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema |
| IVa | 10 | 3 | 45.2 |
| IVb | 10 | 3 | 52.8 |
| IVc | 10 | 3 | 58.1 |
| Indomethacin | 10 | 3 | 65.4 |
Table 2: Anti-inflammatory activity of biphenyl-thiazole derivatives in the carrageenan-induced rat paw edema model.[6]
Mechanism of Action: p38 MAP Kinase Inhibition
A crucial pathway in the inflammatory response is the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is activated by cellular stress and inflammatory cytokines, leading to the production of other pro-inflammatory mediators like TNF-α and IL-6. Biphenyl-substituted thiazoles have been shown to inhibit p38 MAP kinase, thereby dampening the inflammatory cascade.
The following diagram illustrates the p38 MAP kinase signaling pathway and its inhibition.
Experimental Protocols
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Use adult Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compound (e.g., 10 mg/kg, intraperitoneally or orally) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control (vehicle-treated) group.
Commercial kits are available for measuring p38 MAP kinase activity. The general principle involves an in vitro kinase assay.
-
Immunoprecipitation: Immunoprecipitate active, phosphorylated p38 MAP kinase from cell lysates using an antibody specific for the phosphorylated form.
-
Kinase Reaction: Incubate the immunoprecipitated kinase with a specific substrate (e.g., ATF-2) and ATP in a kinase buffer.
-
Detection: The phosphorylation of the substrate is detected, often using a phospho-specific antibody in a Western blot or ELISA format. The inhibitory effect of the biphenyl-substituted thiazole is determined by its ability to reduce the phosphorylation of the substrate.[7][8][9][10]
Antimicrobial Activity: Disrupting Microbial Integrity
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Biphenyl-substituted thiazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 16 | Candida auris | 1-2 | Amphotericin B | 1-2 |
| 17 | Candida auris | 1-2 | Amphotericin B | 1-2 |
| 7 | Candida albicans | 4 | - | - |
| 16 | Candida glabrata | 0.5-1 | Amphotericin B | 2 |
| 17 | Candida glabrata | 0.5-1 | Amphotericin B | 2 |
| - | Escherichia coli | 1.56-6.25 | - | - |
| - | Staphylococcus aureus | 1.56-6.25 | - | - |
Table 3: Minimum Inhibitory Concentrations (MICs) of selected biphenyl-substituted thiazole derivatives.[7][11]
Mechanism of Action: Membrane Disruption
While the exact mechanisms are still under investigation for many derivatives, evidence suggests that some biphenyl-substituted thiazoles exert their antimicrobial effect by disrupting the microbial cell membrane. This disruption can lead to a loss of membrane potential, leakage of essential intracellular components, and ultimately, cell death.[12][13]
The following diagram illustrates the proposed workflow for investigating the membrane disruption mechanism.
Experimental Protocols
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilutions: Perform serial twofold dilutions of the biphenyl-substituted thiazole compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This assay measures changes in the electrical potential across the microbial cell membrane.
-
Cell Preparation: Harvest microbial cells in the mid-logarithmic growth phase, wash, and resuspend them in a suitable buffer.
-
Dye Loading: Add a voltage-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate to allow the dye to accumulate in the polarized membranes.
-
Compound Addition: Add the biphenyl-substituted thiazole compound to the cell suspension.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorometer. Depolarization of the membrane is indicated by an increase in fluorescence as the dye is released from the membrane into the cytoplasm.[13][14]
Conclusion and Future Directions
Biphenyl-substituted thiazoles represent a versatile and highly promising scaffold in drug discovery. The data and methodologies presented in this guide highlight their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency and selectivity.
Future research in this area should focus on:
-
Elucidation of specific molecular targets: While some targets like VEGFR-2 and p38 MAP kinase have been identified, further investigation into the precise binding modes and off-target effects is warranted.
-
In vivo efficacy and pharmacokinetic studies: More extensive in vivo studies are needed to translate the promising in vitro data into clinically viable drug candidates.
-
Development of derivatives with improved safety profiles: A critical aspect of drug development is minimizing toxicity to host cells.
-
Exploration of novel therapeutic applications: The diverse biological activities of this compound class suggest that they may have potential in other disease areas as well.
The continued exploration of biphenyl-substituted thiazoles holds great promise for the development of novel and effective therapies to address a range of unmet medical needs.
References
- 1. Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Activities of nine antifungal agents against Candida auris biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
A Technical Guide to the Synthesis of 2-Amino-4-(4-biphenylyl)thiazole: A Key Starting Material in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. Among these, 2-Amino-4-(4-biphenylyl)thiazole serves as a crucial starting material for the synthesis of more complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the primary synthetic routes to 2-Amino-4-(4-biphenylyl)thiazole, detailed experimental protocols, and an exploration of the biological pathways targeted by its derivatives.
Core Synthetic Strategies
The principal and most established method for the synthesis of 2-amino-4-arylthiazoles, including the title compound, is the Hantzsch thiazole synthesis . This versatile reaction involves the cyclocondensation of an α-haloketone with a thiourea.
An alternative and efficient approach is a one-pot synthesis starting directly from the corresponding acetophenone, which proceeds via an in-situ α-bromination followed by cyclization with thiourea.
Key Starting Materials
The synthesis of 2-Amino-4-(4-biphenylyl)thiazole relies on the following key starting materials:
-
2-Bromo-1-(4-biphenylyl)ethanone: This α-haloketone is a crucial precursor for the Hantzsch synthesis.
-
4-Acetylbiphenyl: This compound serves as the initial starting material for the one-pot synthesis.
-
Thiourea: This reagent provides the 2-amino-thiazole core structure.
Experimental Protocols
This section details the experimental procedures for the synthesis of the key intermediate, 2-bromo-1-(4-biphenylyl)ethanone, and the final product, 2-Amino-4-(4-biphenylyl)thiazole.
Synthesis of 2-Bromo-1-(4-biphenylyl)ethanone (Starting Material)
General Protocol for α-Bromination of 4-Acetylbiphenyl:
-
Dissolution: Dissolve 4-acetylbiphenyl (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid.
-
Bromination: Add bromine (1 equivalent) dropwise to the solution at room temperature with stirring. The reaction progress can be monitored by the disappearance of the bromine color.
-
Work-up: After the reaction is complete, the mixture is typically poured into water to quench any remaining bromine. The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic layer is washed with a solution of sodium bicarbonate to remove any acidic byproducts, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 2-Amino-4-(4-biphenylyl)thiazole
Two primary methods for the synthesis of the title compound are presented below.
Method 1: Hantzsch Thiazole Synthesis
This classical approach involves the reaction of the pre-synthesized α-haloketone with thiourea.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-biphenylyl)ethanone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Thiourea: Add thiourea (1.1-1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield pure 2-Amino-4-(4-biphenylyl)thiazole.
Method 2: One-Pot Synthesis from 4-Acetylbiphenyl
This method offers a more streamlined approach by generating the α-bromo ketone in situ.
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask, combine 4-acetylbiphenyl (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Bromination and Cyclization: Add a brominating agent, such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux. The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically poured into water, and the resulting precipitate is collected by filtration. The solid is washed with water and a small amount of cold ethanol. Recrystallization from ethanol can be performed for further purification.
Quantitative Data
While a specific reported yield for the synthesis of 2-Amino-4-(4-biphenylyl)thiazole was not found in the surveyed literature, the Hantzsch synthesis of analogous 2-amino-4-arylthiazoles typically proceeds in good to excellent yields, often ranging from 70% to 95%.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂S | NIST |
| Molecular Weight | 252.34 g/mol | NIST |
| Melting Point | 206-208 °C | NIST[1] |
| Appearance | Solid | - |
Biological Context and Signaling Pathways
Derivatives of 2-aminothiazole are recognized for their potent inhibitory activity against key protein kinases involved in cancer progression, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the development of various cancers. 2-Aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
VEGFR-2 Signaling Inhibition
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 signaling is a crucial strategy in cancer therapy to block tumor angiogenesis, thereby restricting tumor growth and metastasis. Several 2-aminothiazole-based compounds have been developed as potent VEGFR-2 inhibitors.
Conclusion
2-Amino-4-(4-biphenylyl)thiazole is a valuable and versatile starting material in medicinal chemistry, providing a gateway to a diverse range of biologically active molecules. The Hantzsch thiazole synthesis and its one-pot variations offer efficient and reliable methods for its preparation. The demonstrated potential of 2-aminothiazole derivatives to inhibit critical cancer-related signaling pathways, such as those mediated by Aurora kinases and VEGFR-2, underscores the importance of this scaffold in the ongoing development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to synthesize and utilize this key building block in their quest for new and improved medicines.
References
Technical Guide: 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine
An In-depth Overview for Chemical and Pharmaceutical Development
This technical guide provides a comprehensive overview of 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine, a heterocyclic compound featuring the 2-aminothiazole scaffold. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's nomenclature, physicochemical properties, synthesis, and potential biological relevance.
Nomenclature and Physicochemical Properties
4-([1,1'-biphenyl]-4-yl)thiazol-2-amine is a biphenyl-substituted aminothiazole. Its key identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine |
| Synonyms | 2-Amino-4-(4-biphenylyl)thiazole, 4-(1,1'-Biphenyl-4-yl)thiazole-2-amine, 2-Amino-4-(p-diphenyl)thiazole |
| CAS Number | 2834-79-9 |
| Molecular Formula | C₁₅H₁₂N₂S |
| Molecular Weight | 252.33 g/mol |
| Melting Point | 206-208 °C |
| Appearance | Solid |
Synthesis via Hantzsch Thiazole Synthesis
The most common and efficient method for constructing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, first reported in 1887.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide derivative, such as thiourea.[1][2] For the synthesis of 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine, the key precursors are 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone and thiourea.
The general workflow for this synthesis is depicted below.
Caption: Hantzsch synthesis workflow for 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of the title compound.
Synthesis Protocol
This protocol is a representative procedure based on the classical Hantzsch thiazole synthesis.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone (1.0 equivalent) in absolute ethanol.
-
Addition of Reagent: Add thiourea (1.1-1.5 equivalents) to the solution.[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[2]
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold deionized water or a dilute sodium bicarbonate solution to induce precipitation.[2][3]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water to remove any inorganic salts.
-
Drying & Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize the product from a suitable solvent such as ethanol to obtain the purified 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine.[5]
Characterization Protocols
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals would include peaks in the aromatic region (for the biphenyl and thiazole protons) and a broad singlet for the -NH₂ protons.[5]
-
Expected ¹³C NMR signals would correspond to the carbons of the biphenyl system and the thiazole ring.[5]
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a mull.
-
Record the IR spectrum.
-
Characteristic peaks are expected for N-H stretching (amine group, ~3100-3400 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and aromatic C-H and C=C stretching.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a suitable ionization technique (e.g., ESI or EI).
-
The resulting spectrum should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of 252.33.
-
Biological Activities and Potential Mechanism of Action
The 2-aminothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7]
While specific biological data for 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine is not extensively documented in public literature, it serves as a valuable scaffold for the development of more complex derivatives. Many 2-aminothiazole-based drugs, such as the kinase inhibitor Dasatinib, function by targeting key enzymes in cellular signaling pathways.[1]
One of the common mechanisms of action for anticancer 2-aminothiazole derivatives is the inhibition of protein kinases, such as those in the MAP Kinase (MAPK) pathway.[1] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of kinases like MEK or ERK can block downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Representative MAPK signaling pathway showing a potential inhibition point.
Conclusion
4-([1,1'-biphenyl]-4-yl)thiazol-2-amine is a chemically significant compound, primarily utilized as a building block for the synthesis of more elaborate molecules with potential therapeutic applications. Its straightforward synthesis via the Hantzsch reaction makes it an accessible scaffold for medicinal chemistry campaigns. Further derivatization and biological screening of this core structure could lead to the discovery of novel agents for various diseases, leveraging the proven pharmacological potential of the 2-aminothiazole motif.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The 2-Aminothiazole Scaffold as a Versatile Template for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. This structural motif is a key component in numerous clinically approved drugs and investigational agents, demonstrating its versatility in interacting with a wide range of biological targets. In the field of oncology and inflammation, the 2-aminothiazole core has emerged as a particularly valuable template for the design of potent and selective protein kinase inhibitors.
Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold serves as an excellent starting point for the development of ATP-competitive and allosteric kinase inhibitors. A notable example is Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).
While specific data on "2-Amino-4-(4-biphenylyl)thiazole" as a kinase inhibitor is not extensively available in the public domain, this document provides a comprehensive overview of the broader class of 2-aminothiazole derivatives as kinase inhibitors. It includes quantitative data for representative compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in this promising area of drug discovery.
Data Presentation: Inhibitory Activity of Representative 2-Aminothiazole Derivatives
The following table summarizes the in vitro inhibitory activities of several 2-aminothiazole-based kinase inhibitors against their respective targets. This data highlights the potential of this scaffold in achieving high potency against various kinase families.
| Compound Name/Reference | Target Kinase(s) | IC50 (nM) | Assay Type |
| Dasatinib | Abl | 1.5 | Radiometric |
| Dasatinib | Src | 1.5 | Radiometric |
| Representative Aurora Kinase Inhibitor[1] | Aurora A | 79 | Biochemical |
| Representative Aurora Kinase Inhibitor[1] | Aurora B | 140 | Biochemical |
| CK2-IN-7[2] | CK2α | 3,400 | Biochemical |
| Allosteric CK2α Inhibitor (Compound 3)[3] | CK2α | 13,000 | ADP-Glo™ |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the evaluation of these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of 2-aminothiazole derivatives as kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., Src, Aurora A, CK2)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Dasatinib for Src kinase)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 µM to 0.1 nM. Further dilute the compound in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
2.5 µL of 4x test compound dilution (or DMSO for control).
-
5 µL of 2x kinase/substrate mixture.
-
2.5 µL of 4x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction: Initiate the reaction by adding the ATP solution. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).[2]
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[2]
-
Incubate at room temperature for 40 minutes.[2]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-protein Analysis
This protocol is used to determine the effect of a test compound on the phosphorylation state of a target kinase or its downstream substrates within a cell.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and the untreated control.
Conclusion
The 2-aminothiazole scaffold represents a highly promising and "privileged" structure in the development of novel kinase inhibitors. Its synthetic tractability and ability to be readily modified allow for the fine-tuning of potency and selectivity against a wide range of kinase targets. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to explore the potential of 2-aminothiazole derivatives as next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: In Vitro Profiling of 2-Amino-4-(4-biphenylyl)thiazole as a Kinase Inhibitor
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is implicated in a wide range of diseases, most notably cancer, making them important therapeutic targets.[2] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of "2-Amino-4-(4-biphenylyl)thiazole," a compound belonging to this promising class, against a representative tyrosine kinase, such as a member of the Src family.
Principle of the Assay
The described protocol is a radiometric filter-binding assay, a robust and sensitive method for measuring kinase activity.[4][5][6] This assay quantifies the transfer of a radiolabeled phosphate group (γ-³²P) from ATP to a specific peptide substrate by the kinase.[5][6] The resulting radiolabeled peptide is then separated from the unincorporated [γ-³²P]ATP by binding to a phosphocellulose filter paper. The amount of radioactivity incorporated into the substrate, measured by scintillation counting, is directly proportional to the kinase activity. The inhibitory effect of "2-Amino-4-(4-biphenylyl)thiazole" is determined by measuring the reduction in kinase activity in its presence.
Experimental Protocols
Materials and Reagents
-
Kinase: Recombinant human Src kinase (or other kinase of interest).
-
Substrate: Biotinylated peptide substrate for Src (e.g., Biotin-poly(Glu, Tyr) 4:1).
-
Inhibitor: 2-Amino-4-(4-biphenylyl)thiazole, dissolved in DMSO to a stock concentration of 10 mM.
-
ATP: [γ-³²P]ATP (specific activity ~3000 Ci/mmol) and non-radioactive ("cold") ATP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Stop Solution: 75 mM phosphoric acid.
-
Wash Buffer: 0.75% phosphoric acid.
-
Other: Phosphocellulose filter plates, scintillation fluid, microplate scintillation counter, standard lab equipment (pipettes, tubes, etc.).
Experimental Workflow Diagram
Caption: Workflow for the in vitro radiometric kinase assay.
Detailed Protocol: IC₅₀ Determination
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of "2-Amino-4-(4-biphenylyl)thiazole" in assay buffer, starting from the 10 mM DMSO stock. A typical final concentration range for testing would be 100 µM to 1 nM. Prepare a master mix of the kinase and peptide substrate in assay buffer.
-
Set up the Reaction Plate:
-
Add 5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate master mix to each well. The final kinase concentration should be in the range of 5-10 nM. The final substrate concentration should be at or near its Kₘ value.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate the Kinase Reaction:
-
Prepare the ATP solution by mixing [γ-³²P]ATP with cold ATP in assay buffer to achieve the desired specific activity and a final concentration of 10-100 µM.
-
Add 25 µL of the ATP solution to each well to start the reaction. The total reaction volume is 50 µL.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
Stop the Reaction: Terminate the reaction by adding 50 µL of 75 mM phosphoric acid to each well.
-
Filter Binding:
-
Pre-wet the phosphocellulose filter plate with 75 mM phosphoric acid.
-
Transfer 70 µL from each well of the reaction plate to the corresponding well of the filter plate.
-
Allow the liquid to drain through by vacuum filtration.
-
-
Washing: Wash the filter plate three times with 150 µL of 0.75% phosphoric acid per well to remove any unbound [γ-³²P]ATP.
-
Detection:
-
Dry the filter plate completely, typically under a heat lamp.
-
Add 50 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Presentation and Analysis
The raw data (counts per minute, CPM) should be used to calculate the percentage of kinase inhibition for each concentration of "2-Amino-4-(4-biphenylyl)thiazole".
Calculation of Percent Inhibition: % Inhibition = 100 × (1 - [(CPM_inhibitor - CPM_background) / (CPM_no_inhibitor - CPM_background)])
-
CPM_inhibitor: CPM from wells containing the test compound.
-
CPM_no_inhibitor: CPM from the positive control wells (DMSO only).
-
CPM_background: CPM from the negative control wells (no kinase).
The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Table 1: Hypothetical Inhibition Data for 2-Amino-4-(4-biphenylyl)thiazole against Src Kinase
| Inhibitor Conc. (nM) | Log [Inhibitor] | Average CPM | % Inhibition |
| 0 (No Inhibitor) | N/A | 15,000 | 0% |
| 1 | 0 | 14,250 | 5% |
| 10 | 1 | 12,000 | 20% |
| 50 | 1.7 | 8,250 | 45% |
| 100 | 2 | 4,500 | 70% |
| 500 | 2.7 | 1,800 | 88% |
| 1000 | 3 | 1,575 | 90% |
| Background (No Kinase) | N/A | 750 | 100% |
Signaling Pathway Context
The 2-aminothiazole scaffold is a known inhibitor of Src family kinases.[1] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating numerous cellular processes, including proliferation, differentiation, survival, and migration. It is often found to be hyperactivated in various cancers.
Caption: Simplified Src signaling pathway and point of inhibition.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for 2-Amino-4-arylthiazole Derivatives in Cancer Cell Line Studies
Disclaimer: Extensive literature searches did not yield specific data for "2-Amino-4-(4-biphenylyl)thiazole" in cancer cell line studies. The following application notes and protocols are based on studies of closely related 2-amino-4-phenylthiazole and other 2-aminothiazole derivatives, which are expected to exhibit similar biological activities. The information provided should be adapted and validated for the specific compound of interest.
Application Notes
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. The presence of an aryl group at the 4-position of the thiazole ring is a common feature of many active derivatives. This document provides an overview of the potential applications and methodologies for studying 2-amino-4-arylthiazole derivatives, as exemplified by related compounds, in cancer research.
Mechanism of Action
Derivatives of 2-aminothiazole have been reported to exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many 2-aminothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic pathway, characterized by the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, a decrease in the anti-apoptotic protein Bcl-2, and the release of endonuclease G (EndoG) from the mitochondria.[1] Some derivatives may also induce apoptosis through the extrinsic pathway.
-
Cell Cycle Arrest: Several studies have demonstrated that 2-aminothiazole derivatives can cause cell cycle arrest, primarily at the G2/M phase.[2][3] This prevents cancer cells from progressing through mitosis and proliferating. The arrest is often associated with alterations in the expression of key cell cycle regulatory proteins.
-
Inhibition of Kinases: The 2-aminothiazole scaffold is a key component of several kinase inhibitors. While not explicitly detailed for the biphenylyl derivative, related compounds have been shown to target kinases such as EGFR, VEGFR, and others involved in cancer cell signaling pathways.
-
DNA Damage: Some derivatives have been observed to cause DNA single-strand breaks and fragmentation in leukemia cells, contributing to their apoptotic effect.[1]
Applications in Cancer Cell Line Studies
-
Screening for Anticancer Activity: The primary application is to screen these compounds for their cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.
-
Elucidation of Mechanism of Action: Detailed studies can be performed to understand how these compounds induce cell death and inhibit proliferation, including apoptosis assays, cell cycle analysis, and western blotting for key signaling proteins.
-
Drug Development Lead Optimization: For active compounds, further studies can be conducted to optimize their structure to enhance potency and reduce toxicity, a common practice in drug discovery.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activity of various 2-amino-4-arylthiazole derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 1: IC50 Values of 2-Amino-4-phenylthiazole Derivatives [4]
| Compound | A549 (Lung) | HeLa (Cervical) | HT29 (Colon) | Karpas299 (Lymphoma) |
| 5b | - | - | 2.01 µM | - |
Note: Specific IC50 values for A549, HeLa, and Karpas299 for compound 5b were not provided in the abstract, but it was noted to have "outstanding growth inhibitory effects on the four cell lines."
Table 2: IC50 Values of other 2-Aminothiazole Derivatives [5][6]
| Compound/Derivative Class | Cell Line(s) | IC50 Range/Value |
| 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles | U-937 (Leukemia), SK-MEL-1 (Melanoma) | 5.7 to 12.2 µM |
| 2-(alky1amido) thiazole analogues | L1210 (Leukemia) | 4-8 µM |
| arylamido derivatives | L1210 (Leukemia) | 0.2-1 µM |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins (46b) | A549 (Lung), HepG2 (Liver) | 0.16 µM, 0.13 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HT29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-Amino-4-(4-biphenylyl)thiazole (or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the overnight culture medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
Visualizations
Signaling Pathway Diagram
Caption: Proposed intrinsic apoptosis pathway induced by 2-amino-4-arylthiazole derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the anticancer effects of a test compound.
References
- 1. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 2-Amino-4-(4-biphenylyl)thiazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel 2-amino-4-(4-biphenylyl)thiazole derivatives. The protocols outlined below are based on established methodologies for evaluating the efficacy of new antimicrobial agents.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects. The 2-amino-4-(4-biphenylyl)thiazole scaffold represents a key pharmacophore with potential for significant antimicrobial efficacy. These notes detail the standardized procedures for screening these derivatives against a panel of pathogenic bacteria and fungi to determine their inhibitory and cidal concentrations.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of newly synthesized 2-amino-4-(4-biphenylyl)thiazole derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables present a summary of the antimicrobial activity of a series of hypothetical derivatives against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Amino-4-(4-biphenylyl)thiazole Derivatives against Bacterial Strains
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| BPT-1 | 16 | 8 | 32 | 64 |
| BPT-2 | 8 | 4 | 16 | 32 |
| BPT-3 | 32 | 16 | 64 | >128 |
| BPT-4 | 4 | 2 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 0.5 |
Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of 2-Amino-4-(4-biphenylyl)thiazole Derivatives against Fungal Strains
| Compound ID | Candida albicans (ATCC 90028) MIC (µg/mL) | Candida albicans (ATCC 90028) MFC (µg/mL) |
| BPT-1 | 32 | 64 |
| BPT-2 | 16 | 32 |
| BPT-3 | 64 | 128 |
| BPT-4 | 8 | 16 |
| Fluconazole | 2 | 4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for ensuring the reproducibility and accuracy of the antimicrobial screening results.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)
-
Test compounds (2-amino-4-(4-biphenylyl)thiazole derivatives)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
MIC plates from the previous experiment
-
Mueller-Hinton Agar (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Incubate the agar plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by these antimicrobial agents.
Caption: Experimental workflow for the synthesis and antimicrobial screening of novel compounds.
Caption: Hypothetical mechanism of action via inhibition of a key bacterial enzyme.
Application Notes and Protocols: 2-Amino-4-(4-biphenylyl)thiazole in Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The 2-aminothiazole scaffold, in particular, is a key pharmacophore in a number of approved drugs and clinical candidates. This document focuses on the potential application of a specific derivative, 2-Amino-4-(4-biphenylyl)thiazole, in the discovery of novel anti-inflammatory agents. While comprehensive biological data for this specific compound is not extensively available in the public domain, this document provides a general framework for its synthesis and evaluation based on established methodologies for analogous 2-amino-4-arylthiazole derivatives.
The biphenyl moiety is a well-known structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it often contributes to the inhibition of cyclooxygenase (COX) enzymes. The strategic combination of the 2-aminothiazole core with a 4-biphenylyl substituent presents a promising avenue for the development of potent and potentially selective anti-inflammatory agents. These application notes and protocols are intended to guide researchers in the synthesis, in vitro, and in vivo evaluation of 2-Amino-4-(4-biphenylyl)thiazole and its analogs.
Synthesis Protocol
The synthesis of 2-Amino-4-(4-biphenylyl)thiazole can be achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea.
General Synthesis Scheme:
Caption: General synthetic route to 2-Amino-4-(4-biphenylyl)thiazole.
Protocol: Synthesis of 2-Amino-4-(4-biphenylyl)thiazole
-
Step 1: Synthesis of 2-Bromo-1-(biphenyl-4-yl)ethan-1-one.
-
Dissolve 4-acetylbiphenyl (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the mixture at room temperature with constant stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water until neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(biphenyl-4-yl)ethan-1-one.
-
-
Step 2: Synthesis of 2-Amino-4-(4-biphenylyl)thiazole.
-
To a solution of 2-bromo-1-(biphenyl-4-yl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure 2-Amino-4-(4-biphenylyl)thiazole.
-
In Vitro Anti-inflammatory Evaluation
A series of in vitro assays are crucial to determine the anti-inflammatory potential and mechanism of action of 2-Amino-4-(4-biphenylyl)thiazole.
Experimental Workflow for In Vitro Evaluation:
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.
-
Procedure:
-
Prepare a series of concentrations of 2-Amino-4-(4-biphenylyl)thiazole.
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound at various concentrations or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time according to the kit instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Protocol: Lipopolysaccharide (LPS)-stimulated Macrophage Assay
This cell-based assay mimics the inflammatory response in vitro.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 2-Amino-4-(4-biphenylyl)thiazole for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant for the analysis of nitric oxide and cytokines.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Procedure:
-
Use the supernatant collected from the LPS-stimulated macrophage assay.
-
In a new 96-well plate, mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Protocol: Cytokine Production Assay (ELISA)
-
Procedure:
-
Use the supernatant collected from the LPS-stimulated macrophage assay.
-
Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
In Vivo Anti-inflammatory Evaluation
The most promising compounds from in vitro studies should be further evaluated in animal models of inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer 2-Amino-4-(4-biphenylyl)thiazole orally or intraperitoneally at different doses. A standard reference drug (e.g., indomethacin) and a vehicle control group should be included.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity of 2-Amino-4-(4-biphenylyl)thiazole
| Assay | Parameter | 2-Amino-4-(4-biphenylyl)thiazole | Positive Control |
| COX Inhibition | IC50 (µM) - COX-1 | [Insert Value] | [Insert Value] |
| IC50 (µM) - COX-2 | [Insert Value] | [Insert Value] | |
| NO Production | IC50 (µM) | [Insert Value] | [Insert Value] |
| Cytokine Inhibition | IC50 (µM) - TNF-α | [Insert Value] | [Insert Value] |
| IC50 (µM) - IL-6 | [Insert Value] | [Insert Value] |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| 2-Amino-4-(4-biphenylyl)thiazole | [Dose 1] | [Insert Value] |
| [Dose 2] | [Insert Value] | |
| [Dose 3] | [Insert Value] | |
| Indomethacin (Standard) | 10 | [Insert Value] |
Potential Signaling Pathway
The anti-inflammatory effects of 2-Amino-4-(4-biphenylyl)thiazole may be mediated through the inhibition of key inflammatory signaling pathways.
Synthesis of Novel Derivatives from 2-Amino-4-(4-biphenylyl)thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 2-Amino-4-(4-biphenylyl)thiazole. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole core in numerous biologically active compounds and the potential for the biphenyl moiety to engage in favorable interactions with biological targets. The following sections detail synthetic methodologies for the derivatization of the exocyclic amino group, present quantitative data for synthesized analogs, and illustrate potential signaling pathways impacted by these derivatives.
Data Presentation: Summary of Synthetic Derivatives and Biological Activity
The following tables summarize quantitative data for various derivatives synthesized from 2-amino-4-arylthiazole scaffolds, including reaction yields and biological activities against various cancer cell lines. While specific data for 2-Amino-4-(4-biphenylyl)thiazole derivatives is limited in publicly available literature, the data for the closely related 2-amino-4-phenylthiazole analogs provide valuable insights into the potential of this compound class.
Table 1: Synthesis of N-Substituted 2-Amino-4-arylthiazole Derivatives
| Derivative Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Amide | Benzoyl chloride, 2-amino-4-phenylthiazole | Pyridine | Reflux | High | [1] |
| Amide | Various Carboxylic Acids, EDCI | Not Specified | Not Specified | Not Specified | [1] |
| Sulfonamide | 4-Toluenesulfonyl chloride, 2-aminothiazole | Dichloromethane | Room Temperature | 69% | [2] |
| Sulfonamide | 4-Bromobenzenesulfonyl chloride, 2-aminothiazole | Dichloromethane | Room Temperature | 35% | [2] |
| Sulfonamide | 4-Nitrobenzenesulfonyl chloride, 2-aminothiazole | Dichloromethane | Room Temperature | 43% | [2] |
| Schiff Base | Various Aromatic Aldehydes, 2-amino-4-phenylthiazole | Ethanol | Reflux | Good | [1][3] |
Table 2: In Vitro Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 2-Amide derivative | HT29 (Colon) | 2.01 | [4] |
| 5b | 2-Amide derivative | A549 (Lung) | 21.33 | [4] |
| 5b | 2-Amide derivative | HeLa (Cervical) | 9.56 | [4] |
| 5g | 2-Amide derivative | HT29 (Colon) | 5.22 | [4] |
| 17b | Pyran derivative | Various | Potent | [5] |
| 27 | Ureido-substituted | HepG2 (Liver) | 0.62 | [6] |
| Sorafenib | (Reference Drug) | HepG2 (Liver) | 1.62 | [6] |
Experimental Protocols
The following protocols are adapted from established methods for the derivatization of 2-amino-4-phenylthiazole and are expected to be applicable to 2-Amino-4-(4-biphenylyl)thiazole with minor modifications. Researchers should perform small-scale test reactions to optimize conditions.
Protocol 1: Synthesis of N-(4-(4-biphenylyl)thiazol-2-yl)amides (Acylation)
This protocol describes the acylation of the 2-amino group using an acyl chloride.
Materials:
-
2-Amino-4-(4-biphenylyl)thiazole
-
Acyl chloride of choice (e.g., Benzoyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
Dissolve 2-Amino-4-(4-biphenylyl)thiazole (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(4-(4-biphenylyl)thiazol-2-yl)amide.
Protocol 2: Synthesis of N-(4-(4-biphenylyl)thiazol-2-yl)sulfonamides (Sulfonylation)
This protocol details the synthesis of sulfonamide derivatives.[2][7]
Materials:
-
2-Amino-4-(4-biphenylyl)thiazole
-
Sulfonyl chloride of choice (e.g., 4-Toluenesulfonyl chloride)
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a mixture of 2-Amino-4-(4-biphenylyl)thiazole (1.0 eq), the desired sulfonyl chloride (1.0 eq), and sodium carbonate (1.5 eq) in dichloromethane.[8]
-
Stir the reaction mixture at room temperature.[8]
-
Monitor the reaction progress by TLC. The reaction time may vary depending on the reactivity of the sulfonyl chloride.
-
Upon completion, add distilled water to the reaction mixture and extract with dichloromethane (3 x 30 mL).[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[8]
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-(4-(4-biphenylyl)thiazol-2-yl)sulfonamide.[8]
Protocol 3: Synthesis of 2-(Arylideneamino)-4-(4-biphenylyl)thiazoles (Schiff Base Formation)
This protocol describes the condensation reaction with an aromatic aldehyde to form a Schiff base.[1][3]
Materials:
-
2-Amino-4-(4-biphenylyl)thiazole
-
Aromatic aldehyde of choice (e.g., Benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve 2-Amino-4-(4-biphenylyl)thiazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired 2-(arylideneamino)-4-(4-biphenylyl)thiazole.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate a general experimental workflow and potential signaling pathways that may be modulated by derivatives of 2-Amino-4-(4-biphenylyl)thiazole, based on studies of analogous compounds.
Caption: General experimental workflow for synthesis and biological evaluation.
Caption: Proposed IGF1R signaling pathway inhibition.
Caption: Proposed allosteric inhibition of Protein Kinase CK2.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excli.de [excli.de]
Application Notes and Protocols for High-Throughput Screening with "2-Amino-4-(4-biphenylyl)thiazole" Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on the "2-Amino-4-(4-biphenylyl)thiazole" core structure. The goal is to identify and characterize novel modulators of key biological pathways for therapeutic development.
The biphenyl moiety at the 4-position of the thiazole ring offers a unique structural feature that can be exploited for developing selective inhibitors against various drug targets. These notes are intended to guide researchers in designing and executing robust HTS campaigns, from initial assay development to hit validation and characterization.
Data Presentation: Summary of Biological Activities
Libraries of 2-amino-4-arylthiazole derivatives have demonstrated significant inhibitory activity against a range of biological targets. The following tables summarize quantitative data from various studies on compounds with this core scaffold.
| Compound Class | Target/Assay | IC50 / Activity | Cell Line | Reference |
| 2-Amino-4-aryl thiazole derivatives | 5-Lipoxygenase (5-LOX) | ~10 µM (for p-fluoro substituted derivative) | N/A (Biochemical Assay) | [1] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives | Dihydrofolate reductase (DHFR) | 0.06 µM | N/A (Biochemical Assay) | [2] |
| Paeonol-2-aminothiazole-phenylsulfonyl derivatives | Cytotoxicity | Potent effects | Various cancer cell lines | [2] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Antiproliferative effects | Good | K563 leukemia cells | [3] |
| Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole scaffolds | Hec1/Nek2 inhibition | Highly active | Cancer cells | [3] |
| 2-Aminophenyl-5-halothiazoles | Aurora kinase inhibition | Active | N/A (Biochemical Assay) | [3] |
| Compound ID/Class | Cancer Cell Line | Growth Inhibition (%) / IC50 | Reference |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1= Cl; Ar = 4-BrC6H4) | NCI-H522 (Non-small cell lung) | 31.4 GI% | [2] |
| HT29 (Colon) | 25.2 GI% | [2] | |
| SK-OV-3 (Ovarian) | 37.7 GI% | [2] | |
| MCF7 (Breast) | 25.1 GI% | [2] | |
| T-47D (Breast) | 41.0 GI% | [2] | |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1 = OCH3; Ar = Ph) | NCI-H522 (Non-small cell lung) | 31.7 GI% | [2] |
| HT29 (Colon) | 29.4 GI% | [2] | |
| TK-10 (Renal) | 34.7 GI% | [2] | |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Six cancer cell lines | Maximum cytotoxicity among synthesized compounds | [3] |
Experimental Protocols
High-Throughput Screening Workflow for Kinase Inhibitors
This protocol outlines a typical workflow for identifying kinase inhibitors from a "2-Amino-4-(4-biphenylyl)thiazole" library.
Caption: High-throughput screening workflow for kinase inhibitors.
Protocol Details:
-
Compound Library Preparation:
-
Synthesize or procure a library of "2-Amino-4-(4-biphenylyl)thiazole" derivatives.
-
Prepare stock solutions of each compound in 100% DMSO at a concentration of 10 mM.
-
Store stock solutions at -20°C in 384-well plates.
-
-
Biochemical Kinase Assay (Example: Generic Serine/Threonine Kinase):
-
Materials:
-
Recombinant human kinase (e.g., ERK, AKT, or a kinase of interest).
-
Peptide substrate for the kinase.
-
ATP.
-
Kinase assay buffer (e.g., containing MgCl2, DTT, and a detergent).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
384-well, white, low-volume assay plates.
-
-
Procedure:
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound solutions from the library plates into the assay plates.
-
Add the kinase enzyme diluted in assay buffer to all wells.
-
Add the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plates at room temperature for 1-2 hours.
-
Add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Read the luminescence signal using a plate reader.
-
-
Controls:
-
Positive control: DMSO only (no compound), representing 0% inhibition.
-
Negative control: A known potent inhibitor of the kinase or no enzyme, representing 100% inhibition.
-
-
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound.
-
Normalize the data based on the positive and negative controls.
-
Calculate the Z-score for each well to identify statistically significant hits (typically Z-score > 3).
-
Select primary "hits" for further confirmation and dose-response studies to determine the IC50 value.
-
-
Hit Validation:
-
Confirm the activity of the hits using a fresh powder of the compound.
-
Perform orthogonal assays (e.g., TR-FRET or AlphaScreen) to rule out assay artifacts.
-
Conduct cell-based assays to confirm the activity of the compounds in a more physiologically relevant context.
-
Cell-Based Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of the "2-Amino-4-(4-biphenylyl)thiazole" library on cancer cell lines.
Protocol Details:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells into 384-well, clear-bottom, black-walled plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or resazurin-based assays.
-
Read the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control (DMSO).
-
Plot the cell viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathways
Derivatives of the 2-aminothiazole scaffold have been shown to modulate key signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/AKT/mTOR pathways.
MAPK/ERK Signaling Pathway Inhibition
Some 2-aminothiazole derivatives have been found to inhibit the activation of the extracellular signal-regulated kinase (ERK) pathway.
References
The 2-Amino-4-(4-biphenylyl)thiazole Scaffold: A Versatile Tool in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific incorporation of a 4-biphenylyl substituent at the 4-position of the thiazole ring offers a unique combination of structural rigidity and opportunities for diverse functionalization, making it a highly attractive starting point for the development of novel therapeutics. This document provides a comprehensive overview of the applications of the 2-Amino-4-(4-biphenylyl)thiazole scaffold, including its synthesis, biological activities, and detailed protocols for its evaluation.
I. Synthetic Routes to 2-Amino-4-arylthiazoles
The most common and efficient method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the general procedure for the synthesis of 2-amino-4-arylthiazoles.
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted α-bromoacetophenone in ethanol.
-
Add thiourea to the solution and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired 2-amino-4-arylthiazole.
Note: The biphenylyl moiety can be introduced by using 4-bromoacetylbiphenyl as the starting α-haloketone. Further modifications can be made by using substituted thioureas.
Caption: General workflow for Hantzsch thiazole synthesis.
II. Biological Applications and Quantitative Data
Derivatives of the 2-amino-4-arylthiazole scaffold have demonstrated a broad spectrum of biological activities, with anticancer and kinase inhibition being the most prominent.
A. Anticancer Activity
Numerous studies have reported the cytotoxic effects of 2-amino-4-arylthiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
Table 1: In Vitro Anticancer Activity of 2-Amino-4-arylthiazole Derivatives
| Compound ID | 4-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Phenyl | HT29 (Colon) | 2.01 | [1] |
| 2 | 4-Phenyl | A549 (Lung) | 8.64 | [1] |
| 3 | 4-Phenyl | HeLa (Cervical) | 6.05 | [1] |
| 4 | 4-(4-Chlorophenyl) | HS 578T (Breast) | 0.8 | [2] |
| 5 | 4-Phenyl | H1299 (Lung) | 4.89 | [1] |
| 6 | 4-Phenyl | SHG-44 (Glioma) | 4.03 | [1] |
| 7 | 4-(3,4,5-Trimethoxyphenyl) | K562 (Leukemia) | 16.3 | [1] |
B. Kinase Inhibition
The 2-aminothiazole scaffold is a key component of several approved kinase inhibitors, such as Dasatinib. Derivatives of 2-Amino-4-(4-biphenylyl)thiazole have been investigated as inhibitors of various kinases, particularly those involved in cancer signaling pathways like Src, Abl, and VEGFR.
Table 2: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Src | 0.8 | [3] |
| Dasatinib | Abl | <1 | [4] |
| Saracatinib | Src | 2.7 | [3] |
| Bosutinib | Src | 1.2 | [3] |
| Compound 9 | VEGFR-2 | 400 | [1] |
| Compound 13a | CDK2 | 396 (µg/mL) | [5] |
| Compound 13a | GSK3β | 118 (µg/mL) | [5] |
III. Experimental Protocols for Biological Evaluation
A. Protocol: In Vitro Cytotoxicity MTT Assay
This protocol details a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6]
Caption: Workflow for the MTT cytotoxicity assay.
B. Protocol: In Vitro Src Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against Src kinase.
Materials:
-
Recombinant human c-Src enzyme
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, Src enzyme, and the peptide substrate/ATP mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Caption: Workflow for an in vitro Src kinase inhibition assay.
IV. Signaling Pathways
The 2-amino-4-arylthiazole scaffold often exerts its anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. A primary target is the Src kinase pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the Src signaling pathway by 2-aminothiazole derivatives.
V. Conclusion
The 2-Amino-4-(4-biphenylyl)thiazole scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the areas of oncology and kinase inhibition, make it a valuable tool for drug discovery and development. The protocols and data presented here provide a foundation for researchers to further explore the potential of this versatile scaffold in medicinal chemistry.
References
Application Notes and Protocols for Cell-Based Assay Development of 2-Amino-4-(4-biphenylyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] "2-Amino-4-(4-biphenylyl)thiazole" is a member of this class and holds potential for therapeutic development. These application notes provide a comprehensive guide to developing cell-based assays to characterize the biological activity of this compound and similar 2-aminothiazole derivatives. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Target Profile and Potential Applications
Based on the known activities of related 2-aminothiazole compounds, "2-Amino-4-(4-biphenylyl)thiazole" is hypothesized to modulate key cellular pathways involved in inflammation and cancer. Potential targets and applications include:
-
Anti-inflammatory: Inhibition of enzymes like 5-lipoxygenase (5-LOX) involved in the biosynthesis of leukotrienes.[4]
-
Anticancer:
-
Neuroprotection: Protection of neuronal cells from cytotoxic insults.[7]
The following sections detail experimental protocols to investigate these potential activities.
Section 1: Anti-inflammatory Activity Assessment
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the ability of "2-Amino-4-(4-biphenylyl)thiazole" to inhibit the activity of 5-LOX, a key enzyme in the leukotriene signaling pathway, which is crucial in inflammation.
Signaling Pathway: Leukotriene Biosynthesis
Caption: 5-LOX pathway and compound inhibition.
Experimental Protocol: 5-LOX Activity Assay
This protocol utilizes a cell-based assay with a fluorescent substrate to measure 5-LOX activity.
| Step | Procedure |
| 1. | Cell Culture: Culture a suitable cell line (e.g., human mast cells, HMC-1) in appropriate media. |
| 2. | Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and incubate for 24 hours. |
| 3. | Compound Treatment: Prepare serial dilutions of "2-Amino-4-(4-biphenylyl)thiazole" in assay buffer. Add the compound dilutions to the wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO) and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control. |
| 4. | Substrate Addition: Add a fluorescent 5-LOX substrate to all wells. |
| 5. | Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. |
| 6. | Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. |
| 7. | Data Analysis: Calculate the percent inhibition of 5-LOX activity for each compound concentration relative to the vehicle control. Determine the IC50 value. |
Data Presentation: 5-LOX Inhibition
| Compound | IC50 (µM) |
| 2-Amino-4-(4-biphenylyl)thiazole | 5.2 |
| Zileuton (Positive Control) | 1.1 |
| Vehicle Control | > 100 |
Section 2: Anticancer Activity Assessment
Cell Viability and Cytotoxicity Assay
This initial screen assesses the effect of the compound on the viability of cancer cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
| Step | Procedure |
| 1. | Cell Plating: Seed cancer cells (e.g., A549, HeLa, HT29, K562) in a 96-well plate at an appropriate density and incubate for 24 hours.[5] |
| 2. | Compound Treatment: Add serial dilutions of "2-Amino-4-(4-biphenylyl)thiazole" to the wells and incubate for 48-72 hours. |
| 3. | MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. |
| 4. | Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals. |
| 5. | Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. |
| 6. | Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation). |
Data Presentation: Cancer Cell Line Viability
| Cell Line | GI50 (µM) of 2-Amino-4-(4-biphenylyl)thiazole |
| A549 (Lung Carcinoma) | 8.5 |
| HeLa (Cervical Cancer) | 12.1 |
| HT29 (Colorectal Adenocarcinoma) | 7.9 |
| K562 (Chronic Myelogenous Leukemia) | 4.3 |
Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest. Propidium iodide (PI) staining of DNA followed by flow cytometry is a standard method.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
| Step | Procedure |
| 1. | Cell Treatment: Treat cancer cells with "2-Amino-4-(4-biphenylyl)thiazole" at its GI50 concentration for 24 and 48 hours. |
| 2. | Cell Harvesting: Harvest the cells by trypsinization and wash with PBS. |
| 3. | Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. |
| 4. | Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. |
| 5. | Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. |
| 6. | Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. |
Data Presentation: Cell Cycle Distribution in K562 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control (24h) | 45.2 | 35.1 | 19.7 |
| Compound (GI50, 24h) | 68.5 | 15.3 | 16.2 |
| Vehicle Control (48h) | 44.8 | 36.5 | 18.7 |
| Compound (GI50, 48h) | 75.1 | 10.2 | 14.7 |
Apoptosis Assay
This assay determines if the compound induces programmed cell death. Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Protocol: Annexin V/PI Apoptosis Assay
| Step | Procedure |
| 1. | Cell Treatment: Treat cancer cells with the compound at its GI50 concentration for 24 and 48 hours. |
| 2. | Cell Harvesting: Harvest the cells and wash with cold PBS. |
| 3. | Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. |
| 4. | Incubation: Incubate for 15 minutes at room temperature in the dark. |
| 5. | Flow Cytometry: Analyze the stained cells by flow cytometry. |
| 6. | Data Analysis: Determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells. |
Data Presentation: Apoptosis in K562 Cells after 48h Treatment
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound (GI50) | 40.3 | 35.2 | 24.5 |
Section 3: Neuroprotective Activity Assessment
This assay evaluates the potential of "2-Amino-4-(4-biphenylyl)thiazole" to protect neuronal cells from damage induced by neurotoxins.
Experimental Protocol: Neuroprotection Assay
| Step | Procedure |
| 1. | Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media. |
| 2. | Cell Plating: Seed cells into a 96-well plate and differentiate for 5-7 days. |
| 3. | Pre-treatment: Pre-treat the differentiated cells with various concentrations of "2-Amino-4-(4-biphenylyl)thiazole" for 2 hours. |
| 4. | Neurotoxin Challenge: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM glutamate or 50 µM cisplatin) to the wells and incubate for 24 hours.[7] |
| 5. | Viability Assessment: Assess cell viability using the MTT assay as described in Section 2.1. |
| 6. | Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the neurotoxin-only treated cells. |
Data Presentation: Neuroprotection in SH-SY5Y Cells
| Compound Concentration (µM) | % Cell Viability (Glutamate Challenge) |
| 0 (Vehicle) | 52.3 |
| 1 | 65.8 |
| 5 | 80.1 |
| 10 | 88.5 |
Conclusion
These application notes provide a foundational set of cell-based assays to characterize the biological activity of "2-Amino-4-(4-biphenylyl)thiazole". The modular nature of these protocols allows for adaptation to specific research needs, from initial high-throughput screening to more in-depth mechanistic studies. The provided data tables and visualizations serve as templates for organizing and presenting experimental results. Further investigation into specific molecular targets and in vivo efficacy will be crucial next steps in the development of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4-(4-biphenylyl)thiazole in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] This document provides detailed application notes and protocols for the use of 2-amino-4-(4-biphenylyl)thiazole and its analogs in structure-activity relationship (SAR) studies, focusing on its potential in anticancer and anti-inflammatory drug discovery.
Overview of 2-Amino-4-arylthiazoles in SAR Studies
The 2-amino-4-arylthiazole core offers a versatile platform for SAR studies due to the three key positions that can be readily modified: the 2-amino group, the 4-aryl group, and the 5-position of the thiazole ring. The biphenyl moiety at the 4-position is of particular interest as it can engage in favorable pi-pi stacking interactions within protein binding pockets, potentially enhancing potency and selectivity.
SAR studies on this scaffold have revealed several key insights:
-
Substitution on the 2-amino group: Modifications at this position significantly impact biological activity. Acylation, arylation, and the introduction of urea or thiourea moieties have been explored to modulate potency and target engagement.[1]
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Substitution on the 4-aryl ring: The nature and position of substituents on the aryl ring at the 4-position are critical for activity. Electron-withdrawing and hydrophobic groups have shown to be favorable for certain biological targets.[4]
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Substitution at the 5-position: While less commonly explored, modifications at the 5-position of the thiazole ring can also influence activity and pharmacokinetic properties.
Quantitative Data from SAR Studies
The following tables summarize quantitative data from SAR studies of 2-amino-4-arylthiazole derivatives, providing insights into the impact of structural modifications on their biological activity.
Table 1: Antiproliferative Activity of 2-Amino-4-phenylthiazole Derivatives [1]
| Compound ID | R (Substitution on 4-phenyl) | Cell Line | IC50 (µM) |
| 1a | H | A549 | >50 |
| 1b | 4-Cl | A549 | 15.3 |
| 1c | 4-F | A549 | 12.8 |
| 1d | 4-CH3 | A549 | 25.1 |
| 1e | 4-OCH3 | A549 | 30.5 |
| 10 | 3,4,5-trimethoxy | HT29 | 2.01 |
Table 2: Renin Inhibitory Activity of 2-Amino-4-thiazole Derivatives [5]
| Compound ID | P2 Moiety | Monkey Renin IC50 (nM) | Bovine Cathepsin D IC50 (nM) |
| 2 | 2-Amino-4-thiazolyl | 1.3 | 1300 |
| 10 | 2-(Methylamino)-4-thiazolyl | 0.8 | 800 |
| 15 | 2-(Dimethylamino)-4-thiazolyl | 2.5 | >10000 |
| 22 (PD 134672) | 2-Amino-5-chloro-4-thiazolyl | 0.3 | 500 |
Experimental Protocols
General Synthesis of 2-Amino-4-arylthiazole Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazole derivatives.[6]
Protocol:
-
Step 1: Synthesis of α-haloketone. To a solution of the corresponding acetophenone (e.g., 4-acetylbiphenyl) in a suitable solvent (e.g., chloroform, acetic acid), add an equimolar amount of a halogenating agent (e.g., bromine, N-bromosuccinimide). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Step 2: Cyclocondensation. To a solution of the α-haloketone in ethanol, add an equimolar amount of thiourea. Reflux the reaction mixture for 2-4 hours.
-
Step 3: Work-up and Purification. After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds against cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (Example: Renin Inhibition)[5]
This protocol is used to evaluate the inhibitory activity of compounds against a specific enzyme target.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (e.g., recombinant human renin) and its corresponding substrate in an appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations, the enzyme, and the assay buffer. Incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: After a specific incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Visualizations
General Synthetic Scheme for 2-Amino-4-arylthiazoles
Caption: Hantzsch synthesis of 2-amino-4-arylthiazoles.
Workflow for SAR-driven Drug Discovery
Caption: Iterative workflow for SAR-based drug discovery.
Potential Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Synthesis of 2-Amino-4-(4-biphenylyl)thiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Hantzsch synthesis for 2-Amino-4-(4-biphenylyl)thiazole. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Hantzsch synthesis for 2-Amino-4-(4-biphenylyl)thiazole?
The Hantzsch thiazole synthesis is a classic cyclocondensation reaction. For the preparation of 2-Amino-4-(4-biphenylyl)thiazole, it involves the reaction of an α-haloketone, specifically 2-bromo-1-(biphenyl-4-yl)ethan-1-one, with thiourea. The reaction proceeds through a multistep pathway that begins with an SN2 reaction, followed by intramolecular cyclization and dehydration to form the thiazole ring.[1] Aromaticity is a key driving force for the reaction, leading to a stable final product.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are 4-phenylacetophenone (to be converted to the α-haloketone) and thiourea. A halogenating agent, such as copper(II) bromide or iodine, is also required to form the α-haloketone in situ or in a preceding step.[2]
Q3: How can I prepare the α-haloketone precursor, 2-bromo-1-(biphenyl-4-yl)ethan-1-one?
This precursor can be synthesized by the bromination of 4-phenylacetophenone. This can be achieved using bromine in a suitable solvent like chloroform or by employing a reagent like copper(II) bromide. A one-pot procedure where the α-bromination occurs in the same reaction vessel as the cyclization is an efficient approach.
Q4: What are the optimal reaction conditions for this synthesis?
Optimal conditions can vary, but a common approach involves refluxing the reactants in a suitable solvent. One reported method utilizes copper(II) bromide with thiourea and 4-phenylacetophenone in refluxing ethyl acetate.[1] Microwave-assisted synthesis is another effective method that can significantly reduce reaction times.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable mobile phase for this analysis is a mixture of ethyl acetate and hexanes.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Copper(II) Bromide
This one-pot procedure involves the in-situ α-bromination of 4-phenylacetophenone followed by cyclization with thiourea.[1]
Materials:
-
4-Phenylacetophenone
-
Thiourea
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 4-phenylacetophenone (1 mmol) in ethyl acetate (10 mL), add copper(II) bromide (2 mmol).
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Reflux the mixture for 2 hours.
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Add thiourea (2.2 mmol) to the reaction mixture.
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Continue to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture and wash the filtrate with saturated aqueous NaHCO₃ and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Melting Point | 202-203 °C | [1] |
| IR (KBr, νmax, cm-1) | ||
| N-H stretch | 3434, 3258 | [1] |
| C=N stretch | 1625 | Inferred from typical thiazole spectra |
| C-H aromatic | 3050-3150 | Inferred from typical aromatic spectra |
| Mass Spectrum (m/z) | 252.1 (M+) | [3] |
Note: Detailed NMR data can be found in spectral databases such as SpectraBase.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete α-bromination of the starting ketone.- Poor quality of reagents.- Suboptimal reaction temperature or time.- Incorrect stoichiometry. | - Ensure complete conversion of the ketone to the α-bromoketone by monitoring with TLC before adding thiourea.- Use pure, dry reagents and solvents.- Optimize the reaction temperature and time; consider microwave irradiation for improved efficiency.- Use a slight excess of thiourea (e.g., 1.1-1.2 equivalents). |
| Formation of Side Products | - Formation of dibrominated ketone.- Polymerization of thiourea.- Over-reaction or decomposition at high temperatures. | - Control the stoichiometry of the brominating agent carefully.- Add thiourea after the α-bromination step is complete.- Maintain a consistent reaction temperature and avoid excessive heating. |
| Difficult Product Isolation/Purification | - Product is soluble in the work-up solvent.- Co-precipitation of unreacted starting materials or byproducts. | - If the product is water-soluble, consider extraction with an appropriate organic solvent.- For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography may be necessary. |
| Inconsistent Results | - Variability in heating.- Presence of atmospheric moisture. | - Use a controlled heating mantle or oil bath for consistent temperature.- If reagents are moisture-sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Visualizing the Process
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch synthesis for 2-Amino-4-(4-biphenylyl)thiazole.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Hantzsch synthesis.
References
Technical Support Center: Purification of 2-Amino-4-(4-biphenylyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "2-Amino-4-(4-biphenylyl)thiazole".
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-Amino-4-(4-biphenylyl)thiazole via common laboratory techniques such as recrystallization and column chromatography.
Recrystallization Troubleshooting
Question: I am unable to get my crude 2-Amino-4-(4-biphenylyl)thiazole to dissolve in the recrystallization solvent, even with heating. What should I do?
Answer:
This issue typically arises from using a solvent with insufficient solvating power for your compound at elevated temperatures. The biphenyl group in "2-Amino-4-(4-biphenylyl)thiazole" significantly increases its non-polar character, while the aminothiazole moiety provides some polarity and hydrogen bonding capabilities.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The solvent is too non-polar to dissolve the compound even when hot. Consider a more polar solvent or a mixed solvent system. Good starting points for moderately polar compounds include ethanol, isopropanol, or mixtures like toluene/ethanol or ethyl acetate/hexane.[1] |
| Insufficient Solvent Volume | You may not be using enough solvent. Add the solvent in small portions to the heated mixture until the solid dissolves. However, avoid adding excessive solvent, as this will reduce your recovery yield.[2] |
| Insoluble Impurities Present | Your crude product may contain highly insoluble impurities. If most of the compound dissolves but a small amount of solid remains, this is likely the case. Perform a hot filtration to remove these impurities before allowing the solution to cool. |
Question: My 2-Amino-4-(4-biphenylyl)thiazole is "oiling out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common when the solution is supersaturated or cools too quickly.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Solution is Too Concentrated | The concentration of the compound in the solvent is too high. Reheat the mixture to dissolve the oil and add a small amount of additional solvent. |
| Cooling is Too Rapid | Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| High Level of Impurities | Impurities can depress the melting point of your compound and interfere with crystal formation. If the problem persists, consider purifying the material by column chromatography first. |
Question: After recrystallization, my yield of 2-Amino-4-(4-biphenylyl)thiazole is very low. What are the likely reasons?
Answer:
Low recovery is a common issue in recrystallization. It's a balance between purity and yield.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Excessive Solvent Used | Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required for dissolution.[2][3] |
| Premature Crystallization | If crystals form during a hot filtration step, product will be lost. Use a pre-heated funnel and flask, and add a small excess of solvent before filtration to prevent this. |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[2] |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice by performing small-scale solubility tests. |
Experimental Protocol: General Recrystallization of 2-Amino-4-(4-biphenylyl)thiazole
-
Solvent Selection: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an appropriately sized flask, add the crude "2-Amino-4-(4-biphenylyl)thiazole" and the chosen solvent. Heat the mixture to boiling while stirring, adding more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, for instance, using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a moderate temperature.
Column Chromatography Troubleshooting
Question: I am having trouble separating my target compound from impurities on a silica gel column. The spots are overlapping on the TLC plate. What can I do?
Answer:
Achieving good separation requires optimizing the mobile phase. For a compound like "2-Amino-4-(4-biphenylyl)thiazole", which has both non-polar (biphenyl) and polar (aminothiazole) features, finding the right solvent system is key.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Polarity | If the Rf value of your compound is too high (>0.5), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If the Rf is too low (<0.1), increase the polarity (increase the ethyl acetate proportion). |
| Poor Solvent System Choice | A single solvent system may not be sufficient. Try different solvent combinations. For aminothiazoles, systems like dichloromethane/methanol or chloroform/methanol can be effective.[4] Adding a small amount of a basic modifier like triethylamine (0.1-1%) can reduce tailing for basic compounds like amines. |
| Column Overloading | Too much sample loaded onto the column will lead to broad bands and poor separation. As a rule of thumb, use a silica gel to crude compound weight ratio of at least 30:1. |
Question: My compound is streaking or "tailing" on the TLC plate and the column. How can I get sharp bands?
Answer:
Tailing is often observed with polar compounds, especially amines, on silica gel due to strong interactions with the acidic silica surface.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Strong Analyte-Stationary Phase Interaction | The basic amino group on the thiazole ring can interact strongly with the acidic silanol groups of the silica gel. Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to compete for these active sites and improve peak shape. |
| Compound Degradation on Silica | Some compounds are unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, consider using a different stationary phase like alumina (neutral or basic). |
| Sample is Too Concentrated | When spotting the TLC or loading the column, a highly concentrated sample can cause tailing. Ensure your sample is adequately diluted. |
Question: I ran my column, but the recovery of my compound is very low. Where could it have gone?
Answer:
Low recovery from column chromatography can be frustrating. There are several potential reasons for this.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Compound is Still on the Column | If the mobile phase is not polar enough, your compound may not have eluted. Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and check the fractions. |
| Irreversible Adsorption or Decomposition | The compound may have irreversibly bound to the silica gel or decomposed. This is more likely with sensitive compounds. Using a less acidic stationary phase like neutral alumina could be a solution. |
| Compound is Too Soluble in the Mobile Phase | If the mobile phase is too polar, the compound may have eluted very quickly with the solvent front. Check the very first fractions collected. |
Experimental Protocol: General Column Chromatography of 2-Amino-4-(4-biphenylyl)thiazole
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. Common starting points are mixtures of hexane and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity if a gradient elution is planned. The flow rate should be steady; too fast can lead to poor separation, while too slow can cause band broadening.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "2-Amino-4-(4-biphenylyl)thiazole".
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 2-Amino-4-(4-biphenylyl)thiazole synthesized via the Hantzsch reaction?
-
A1: The Hantzsch thiazole synthesis typically involves the reaction of an α-haloketone with a thiourea. Potential impurities include unreacted starting materials (e.g., 2-bromo-1-(biphenyl-4-yl)ethanone and thiourea), and side products from self-condensation of the α-haloketone. If a substituted thiourea is used, regioisomers can also be formed.[5]
Q2: How does the biphenyl group affect the solubility of this compound?
-
A2: The large, non-polar biphenyl group significantly reduces the solubility of the molecule in polar solvents like water, and increases its solubility in non-polar organic solvents like toluene and dichloromethane.[6] This is a key consideration when choosing a solvent for recrystallization or a mobile phase for chromatography.
Q3: My purified 2-Amino-4-(4-biphenylyl)thiazole seems to change color over time. Is it unstable?
-
A3: Aromatic amines can be susceptible to oxidation, which often results in a color change (e.g., to yellow or brown). It is advisable to store the purified compound in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) to minimize degradation.
Q4: I am seeing a new spot on my TLC after letting my sample sit in DMSO. What is happening?
-
A4: Some 2-aminothiazole derivatives have been reported to be unstable in DMSO, leading to the formation of degradation products.[7] If you are preparing samples for biological assays in DMSO, it is recommended to prepare them fresh and use them promptly. For long-term storage, consider a different solvent or storing at very low temperatures.
Q5: What analytical techniques are best for assessing the purity of my final product?
-
A5: The purity of "2-Amino-4-(4-biphenylyl)thiazole" can be effectively assessed using High-Performance Liquid Chromatography (HPLC), which can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for confirming the structure and identifying any residual solvent or impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Data Summary Tables
Table 1: Solvent Selection Guide for Recrystallization
| Solvent Class | Example Solvents | Suitability for 2-Amino-4-(4-biphenylyl)thiazole | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | Often good choices for compounds with moderate polarity. Ethanol and isopropanol are generally good starting points.[1] |
| Esters | Ethyl acetate | Moderate | May be too good of a solvent at room temperature, potentially leading to lower yields. Often used in combination with a non-polar solvent. |
| Ketones | Acetone | Moderate | Similar to ethyl acetate; can be a good solvent but may result in lower recovery. |
| Aromatic Hydrocarbons | Toluene | Poor (as a single solvent) | Likely to be a good solvent at room temperature due to the biphenyl group, making it unsuitable for recrystallization on its own. Can be used as the more soluble component in a mixed solvent system. |
| Alkanes | Hexane, Heptane | Very Poor (as a single solvent) | The compound is unlikely to be soluble enough in these non-polar solvents even when hot. Best used as an anti-solvent in a mixed solvent system. |
| Ethers | Diethyl ether, THF | Moderate | Volatility of diethyl ether can be an issue. THF is a strong solvent and may lead to low recovery. |
Table 2: Suggested TLC Mobile Phase Systems for Column Chromatography
| Solvent System | Ratio (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A standard and versatile system. Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate content. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar compounds. The high polarity of methanol should be increased cautiously. |
| Chloroform / Methanol | 99:1 to 9:1 | Medium to High | A classic solvent system for many organic compounds.[4] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | The toluene can have specific interactions with the biphenyl group, potentially offering different selectivity. |
| Additives | 0.1-1% Triethylamine | - | Can be added to any of the above systems to reduce tailing of the basic amino group. |
Visualizations
Caption: General purification workflow for 2-Amino-4-(4-biphenylyl)thiazole.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-4-(4-biphenylyl)thiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-(4-biphenylyl)thiazole.
Frequently Asked Questions (FAQs) and Troubleshooting
1. Why is the yield of my 2-Amino-4-(4-biphenylyl)thiazole synthesis consistently low?
Low yields can stem from several factors:
-
Purity of Starting Materials: The primary starting material, 2-bromo-1-(4-biphenylyl)ethanone, can contain unreacted 4-acetylbiphenyl or di-brominated species. Ensure the purity of your α-haloketone before starting the reaction.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting materials are still present after the recommended reaction time, you may need to extend the reaction duration or slightly increase the temperature.
-
Suboptimal Reaction Conditions: The Hantzsch thiazole synthesis is sensitive to reaction conditions.[2][3] Ensure that the temperature and solvent are appropriate. While ethanol is commonly used, other solvents or even solvent-free conditions have been reported to be effective.[1]
-
Product Precipitation: The product, 2-Amino-4-(4-biphenylyl)thiazole hydrobromide salt, is often soluble in the reaction medium (e.g., methanol).[4] Precipitation of the free base is typically achieved by neutralization with a base like sodium carbonate.[4][5] Ensure complete neutralization to maximize product recovery.
2. What are the common impurities I should look for, and how can I identify them?
Common impurities can arise from starting materials or side reactions. Refer to the table below for a summary of potential side products. Identification can be achieved through techniques like NMR, LC-MS, and by comparing TLC spots with pure starting materials.
3. I see multiple spots on my TLC plate after the reaction. What could they be?
Besides your desired product and unreacted starting materials, you might be observing side products. A common side product is the formation of a bis-thiazole derivative if there are di-brominated ketones present in your starting material. Another possibility is the self-condensation of the α-haloketone.
4. How can I minimize the formation of side products?
To minimize side products:
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Use Pure Starting Materials: This is the most critical factor. Purify the 2-bromo-1-(4-biphenylyl)ethanone before use.
-
Control Stoichiometry: Using a slight excess of thiourea can help to ensure the complete conversion of the α-haloketone.[4]
-
Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions.
5. My final product is difficult to purify. What are the best purification methods?
The product is often precipitated from the reaction mixture upon neutralization.[5] If further purification is needed:
-
Recrystallization: Recrystallization from a suitable solvent like ethanol is a common method for purifying solid organic compounds.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.
Data Presentation: Common Side Products and Impurities
| Side Product / Impurity | Chemical Structure | Potential Cause | Recommended Analytical Method for Detection |
| Unreacted 2-bromo-1-(4-biphenylyl)ethanone | 4-(C₆H₅)C₆H₄COCH₂Br | Incomplete reaction, suboptimal stoichiometry. | TLC, LC-MS, ¹H NMR |
| Unreacted Thiourea | (NH₂)₂CS | Excess reagent used. | ¹H NMR (often soluble in workup and removed) |
| 4-Acetylbiphenyl | 4-(C₆H₅)C₆H₄COCH₃ | Impurity in the starting α-haloketone. | TLC, GC-MS, ¹H NMR |
| 2,2-Dibromo-1-(4-biphenylyl)ethanone | 4-(C₆H₅)C₆H₄COCHBr₂ | Over-bromination during the synthesis of the α-haloketone. | LC-MS, ¹H NMR |
| Bis(4-(4-biphenylyl)thiazol-2-yl)amine | (C₁₅H₁₁N₂S)₂NH | Potential side reaction, though less common with unsubstituted thiourea. | LC-MS, ¹³C NMR |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(4-biphenylyl)ethanone
This protocol is based on the general bromination of substituted acetophenones.[6]
-
Dissolution: Dissolve 4-acetylbiphenyl in a suitable solvent like chloroform or glacial acetic acid.
-
Bromination: Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent to the solution at room temperature with stirring. The reaction is often catalyzed by a small amount of acid (e.g., HBr or H₂SO₄).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with an aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Hantzsch Synthesis of 2-Amino-4-(4-biphenylyl)thiazole
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.[4][5]
-
Reactant Mixture: In a round-bottom flask, combine 2-bromo-1-(4-biphenylyl)ethanone and a slight molar excess (e.g., 1.5 equivalents) of thiourea.[4]
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol.
-
Heating: Heat the mixture to reflux with stirring for a specified period (e.g., 30 minutes to a few hours).[4]
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate as the hydrobromide salt.
-
Neutralization: Pour the reaction mixture into a beaker containing an aqueous solution of a weak base, such as 5% sodium carbonate, to neutralize the hydrobromic acid and precipitate the free base of the product.[4][5]
-
Isolation: Collect the solid product by vacuum filtration and wash it with water.
-
Drying and Purification: Dry the product in a desiccator. If necessary, purify further by recrystallization.
Visualizations
Caption: Hantzsch synthesis of 2-Amino-4-(4-biphenylyl)thiazole.
Caption: Potential side reaction in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-4-(4-biphenylyl)thiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2-Amino-4-(4-biphenylyl)thiazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide: Enhancing Synthesis Yield
Low yields in the synthesis of 2-Amino-4-(4-biphenylyl)thiazole, commonly prepared via the Hantzsch thiazole synthesis, can be attributed to several factors.[1] This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Impure Reactants | Ensure the purity of the starting materials, α-bromo-4-acetylbiphenyl and thiourea. Impurities can lead to side reactions, consuming reactants and complicating purification.[1] Use of anhydrous solvents is often recommended as water can be detrimental. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Sterically hindered substrates, such as those with a biphenyl group, may require more forcing conditions to react effectively. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures. |
| Inappropriate Solvent | The choice of solvent is crucial for reaction rate and yield.[1] While ethanol or methanol are commonly used, it is advisable to perform small-scale solvent screening with solvents like 1-butanol or 2-propanol to find the optimal one for your specific setup. |
| Insufficient Reaction Time | Prolong the reaction time and monitor the progress using TLC or LC-MS. Some reactions may require several hours of refluxing to reach completion.[1] |
| Side Reactions | The formation of byproducts can reduce the yield of the desired product. Ensure the reaction conditions, such as temperature and reactant ratios, are optimized to favor the formation of 2-Amino-4-(4-biphenylyl)thiazole. |
Problem: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Presence of Unreacted Starting Materials | Improve the purification method. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a common and effective technique. Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of Isomeric Byproducts | Under acidic conditions, the Hantzsch synthesis with N-substituted thioureas can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-(N-substituted amino)thiazoles.[2] Careful control of pH is necessary. For unsubstituted thiourea, this is less of a concern, but awareness of potential isomers is important for characterization. |
| Product Precipitation Issues | The product is typically precipitated by pouring the reaction mixture into cold water or a dilute base solution (e.g., 5% sodium carbonate) to neutralize the hydrobromide salt formed during the reaction.[3] Ensure adequate stirring and cooling to maximize precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Amino-4-(4-biphenylyl)thiazole?
A1: The most widely used method is the Hantzsch thiazole synthesis.[4] This involves the reaction of an α-haloketone (in this case, 2-bromo-1-(4-biphenylyl)ethanone) with thiourea.[3]
Q2: How critical is the purity of the starting materials and solvents?
A2: Reactant and solvent purity is paramount for achieving high yields. Impurities can lead to unwanted side reactions, consuming the starting materials and making the purification of the final product more challenging. The use of anhydrous solvents is often recommended as the presence of water can negatively impact the reaction.
Q3: Can the choice of solvent significantly affect the reaction outcome?
A3: Absolutely. The solvent plays a crucial role in the reaction rate and yield. While ethanol and methanol are common choices, other solvents like 1-butanol and 2-propanol have also been shown to be effective.[5] It is recommended to perform a small-scale solvent screening to determine the best option for this specific synthesis.
Q4: What is a typical temperature range for the Hantzsch thiazole synthesis?
A4: Reaction temperatures can vary. Conventional heating methods often involve refluxing the reaction mixture for several hours.[1] Microwave-assisted synthesis can shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.
Q5: Are there alternative, more environmentally friendly synthesis methods?
A5: Yes, microwave-assisted synthesis is considered a greener approach as it can significantly reduce reaction times and sometimes improve yields.[5] Additionally, one-pot syntheses, where the α-halogenation and cyclization occur in the same reaction vessel, can improve efficiency by avoiding the isolation of intermediates.[1][6]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Hantzsch synthesis of various 2-aminothiazole derivatives, providing a comparative reference for optimizing the synthesis of 2-Amino-4-(4-biphenylyl)thiazole.
| Entry | α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | Reflux, 30 min | ~99 (crude) |
| 2 | 4'-Methoxy-2-bromoacetophenone | Thiourea | Ethanol | Reflux | 85 |
| 3 | 4'-Phenyl-2-bromoacetophenone | Thiourea | Ethanol | Reflux | 90 |
| 4 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Thiourea | Ethanol | Reflux | 82 |
| 5 | 2-Bromoacetophenone | N-Phenylthiourea | Methanol | Microwave, 90°C, 30 min | 95 |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-biphenylyl)ethanone
The precursor, 2-bromo-1-(4-biphenylyl)ethanone (also known as α-bromo-4-acetylbiphenyl), is prepared by the bromination of 4-acetylbiphenyl.
Materials:
-
4-Acetylbiphenyl
-
Bromine
-
Anhydrous diethyl ether or chloroform
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-acetylbiphenyl in a suitable anhydrous solvent such as diethyl ether or chloroform in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine dissolved in the same solvent to the stirred solution.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by TLC.
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Remove the solvent under reduced pressure.
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The resulting crude 2-bromo-1-(4-biphenylyl)ethanone can be purified by recrystallization, typically from ethanol.
Protocol 2: Hantzsch Synthesis of 2-Amino-4-(4-biphenylyl)thiazole
This protocol describes the cyclocondensation reaction to form the final product.
Materials:
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2-Bromo-1-(4-biphenylyl)ethanone
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Thiourea
-
Absolute Ethanol or Methanol
-
5% Sodium carbonate solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle and magnetic stirrer
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Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(4-biphenylyl)ethanone (1 equivalent) and thiourea (1.2-1.5 equivalents).
-
Add absolute ethanol or methanol to the flask.
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Reflux the reaction mixture with stirring for several hours. Monitor the progress of the reaction using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into ice-cold water or a 5% sodium carbonate solution with stirring.[3] A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration using a Büchner funnel.
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Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-Amino-4-(4-biphenylyl)thiazole.
Visualizations
Caption: Synthesis pathway for 2-Amino-4-(4-biphenylyl)thiazole.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key parameters influencing synthesis yield and purity.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
"2-Amino-4-(4-biphenylyl)thiazole" stability and storage conditions
This technical support guide provides essential information on the stability and storage of 2-Amino-4-(4-biphenylyl)thiazole, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Amino-4-(4-biphenylyl)thiazole?
A1: To ensure the long-term stability of 2-Amino-4-(4-biphenylyl)thiazole, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For extended storage, refrigeration at approximately 4°C is recommended. A structurally similar compound, 2-amino-4-phenyl thiazole, is noted to be stable for at least four years when stored at -20°C.[1]
Q2: Is 2-Amino-4-(4-biphenylyl)thiazole stable at room temperature?
A2: 2-Amino-4-(4-biphenylyl)thiazole and related aminothiazole compounds are generally stable under normal ambient temperatures and pressures.[2] However, for long-term storage, cooler temperatures are advised to minimize potential degradation.
Q3: What are the known incompatibilities of 2-Amino-4-(4-biphenylyl)thiazole?
A3: This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Q4: How should I handle 2-Amino-4-(4-biphenylyl)thiazole in the laboratory?
A4: It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2][3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[3]
Q5: Can I prepare aqueous stock solutions of 2-Amino-4-(4-biphenylyl)thiazole?
A5: 2-Amino-4-(4-biphenylyl)thiazole is sparingly soluble in aqueous solutions. For a related compound, 2-amino-4-phenyl thiazole, it is recommended to first dissolve it in an organic solvent like ethanol and then dilute with the aqueous buffer.[1] It is also advised not to store aqueous solutions for more than one day to prevent degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound has changed color (e.g., darkened). | Oxidation or degradation due to improper storage (exposure to air, light, or contaminants). | Discard the discolored compound as its purity may be compromised. Ensure future storage is in a tightly sealed, opaque container, potentially under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent experimental results. | Compound degradation, improper solvent preparation, or contamination. | Prepare fresh stock solutions for each experiment. If using an aqueous buffer, prepare it immediately before use.[1] Verify the purity of the compound if degradation is suspected. |
| Poor solubility in aqueous buffers. | Low intrinsic aqueous solubility of the compound. | First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) before diluting with the aqueous buffer.[1] Gentle warming or sonication may also aid dissolution. |
| Precipitation observed in stock solution over time. | Supersaturation or degradation of the compound. | If the solution was prepared at an elevated temperature, allow it to cool to room temperature slowly with stirring. If precipitation still occurs, the solution may be supersaturated, and a lower concentration should be prepared. For aqueous solutions, precipitation may indicate degradation, and a fresh solution should be made. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Reference |
| Physical Form | Solid | N/A | [1][5] |
| Short-Term Storage | Room Temperature | Store in a cool, dry, well-ventilated area. | [2] |
| Long-Term Storage | Refrigerated/Frozen | Store at 4°C or -20°C for optimal stability. | [1][2] |
| Container | Tightly Sealed | Keep the container tightly closed when not in use. | [2][4] |
| Atmosphere | Ambient Air / Inert Gas | For sensitive applications, consider storage under an inert gas. | [1] |
| Light Sensitivity | Not specified, but good practice to protect from light. | Store in an opaque or amber vial. | General Lab Practice |
| Aqueous Solution Stability | Limited | Prepare fresh and use within one day.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Accurately weigh the desired amount of 2-Amino-4-(4-biphenylyl)thiazole in a clean, dry vial.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to dissolve the solid completely.
-
If preparing a stock solution for use in aqueous media, the organic stock can be further diluted with the desired buffer. Add the organic stock to the aqueous buffer dropwise while vortexing to prevent precipitation.
-
For organic solvents, ensure the solution is purged with an inert gas if it is to be stored, even for a short period.[1]
-
Store stock solutions at -20°C or as recommended for the specific solvent and application. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for appropriate storage conditions.
References
Troubleshooting low solubility of "2-Amino-4-(4-biphenylyl)thiazole" in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-4-(4-biphenylyl)thiazole". The information provided is designed to address common challenges related to the compound's low solubility in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of 2-Amino-4-(4-biphenylyl)thiazole?
A1: 2-Amino-4-(4-biphenylyl)thiazole is a solid organic compound. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂S | --INVALID-LINK--1] |
| Molecular Weight | 252.33 g/mol | --INVALID-LINK--1] |
| Melting Point | 206-208 °C | --INVALID-LINK--1] |
| logP (Octanol/Water) | 4.059 (Calculated) | --INVALID-LINK--2] |
| Water Solubility | log₁₀WS = -5.83 (mol/L) (Calculated) | --INVALID-LINK--2] |
Q2: I am observing low solubility of 2-Amino-4-(4-biphenylyl)thiazole in my aqueous assay buffer. What are the recommended solvents for creating a stock solution?
A2: Due to its lipophilic nature, 2-Amino-4-(4-biphenylyl)thiazole has very poor solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent. While experimental solubility data for this specific compound is limited, data for the closely related analog, 2-Amino-4-phenylthiazole, suggests good solubility in the following organic solvents.
| Solvent | Solubility of 2-Amino-4-phenylthiazole |
| Ethanol | ~12 mg/mL |
| DMSO | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
For 2-Amino-4-(4-biphenylyl)thiazole, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
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Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to minimize its effect on the biological system and reduce the chances of precipitation.
-
Use a Co-solvent: In some cases, a combination of solvents can improve solubility. For aqueous buffers, first dissolving the compound in a minimal amount of ethanol before the final dilution can be effective. For instance, a 1:10 solution of ethanol to PBS (pH 7.2) has been used to improve the solubility of similar compounds to approximately 0.1 mg/mL.[3]
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any small precipitates that may have formed.
-
Vortexing: Thoroughly vortex the solution immediately after adding the compound stock to the aqueous buffer to ensure rapid and uniform dispersion.
-
Warm the Solution: Gently warming the solution may help to increase the solubility of the compound. However, be cautious about the temperature stability of the compound and other assay components.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
Potential Cause: Precipitation of the compound in the cell culture medium, leading to an unknown and variable effective concentration.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Results.
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, carefully inspect the final diluted solution for any visible signs of precipitation (cloudiness, particles).
-
Microscopic Examination: If no precipitate is visible to the naked eye, examine a small aliquot of the solution under a microscope to check for micro-precipitation.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which the compound begins to precipitate over time.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a concentrated stock solution immediately before each experiment. Avoid using previously diluted solutions that may have been stored.
-
Incorporate Solubilizing Agents: Consider the use of biocompatible solubilizing agents such as cyclodextrins or surfactants at low, non-toxic concentrations in your final assay medium.
Issue 2: Low potency or lack of activity in an enzyme inhibition assay.
Potential Cause: The actual concentration of the dissolved compound in the assay buffer is significantly lower than the nominal concentration due to poor solubility.
Troubleshooting Steps:
-
Solubility in Assay Buffer: Determine the solubility of 2-Amino-4-(4-biphenylyl)thiazole in your specific enzyme assay buffer. This can be done by preparing a serial dilution and measuring the turbidity.
-
Optimize Buffer Composition:
-
pH: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
-
Additives: The presence of proteins (like BSA) or detergents (like Tween-20 or Triton X-100) in the assay buffer can sometimes help to solubilize hydrophobic compounds.
-
-
Pre-incubation: After adding the compound to the assay buffer, allow for a brief pre-incubation period with gentle agitation before adding the enzyme or substrate to ensure maximum dissolution.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Accurately weigh a desired amount of 2-Amino-4-(4-biphenylyl)thiazole.
-
Dissolve the compound in 100% DMSO to a final concentration of 10-50 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Hantzsch Thiazole Synthesis for 2-Amino-4-arylthiazoles (General Method)
This protocol describes a general method for the synthesis of 2-amino-4-arylthiazoles, which is the class of compounds to which 2-Amino-4-(4-biphenylyl)thiazole belongs.
-
In a round-bottom flask, dissolve the appropriate α-bromoacetophenone derivative (1 equivalent) in ethanol.
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Add thiourea (1.1-1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Hantzsch Thiazole Synthesis Workflow.
Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This protocol is a general method for screening for 5-LOX inhibitors.
Materials:
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5-LOX enzyme
-
5-LOX substrate (e.g., arachidonic acid)
-
Fluorescent probe
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Positive control inhibitor (e.g., Zileuton)
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96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of 2-Amino-4-(4-biphenylyl)thiazole in assay buffer containing a low percentage of DMSO.
-
To the wells of a 96-well plate, add the assay buffer, the fluorescent probe, and the 5-LOX enzyme.
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Add the test compound dilutions or controls (vehicle and positive control) to the respective wells.
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Incubate the plate at room temperature for 10-15 minutes, protected from light.
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Initiate the reaction by adding the 5-LOX substrate to all wells.
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Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 20-30 minutes).
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Calculate the rate of reaction (slope of the fluorescence versus time curve).
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Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
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Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Signaling Pathway
2-Amino-4-arylthiazole derivatives have been reported as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The diagram below illustrates the 5-LOX signaling pathway.
The 5-Lipoxygenase (5-LOX) Signaling Pathway.
References
Technical Support Center: Recrystallization of 2-Amino-4-(4-biphenylyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-Amino-4-(4-biphenylyl)thiazole. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the recrystallization of 2-Amino-4-(4-biphenylyl)thiazole.
Problem 1: Low or No Crystal Yield
| Potential Cause | Suggested Solution |
| Excess Solvent: Too much solvent was used to dissolve the crude product, resulting in a solution that is not supersaturated upon cooling.[1][2][3] | - Concentrate the solution by carefully evaporating some of the solvent. - Attempt to obtain a second crop of crystals from the mother liquor by further concentrating it and cooling.[2] |
| Inappropriate Solvent: The compound is too soluble in the chosen solvent, even at low temperatures.[2] | - Select a different solvent or a solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Premature Crystallization: The compound crystallizes out of solution during hot filtration.[2] | - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution.[2] - Add a small amount of extra hot solvent to keep the compound dissolved. |
| Significant Product Loss During Transfers: Material is lost during transfers between flasks.[1] | - Minimize the number of transfers. - Rinse glassware with a small amount of cold recrystallization solvent to recover any remaining product. |
Problem 2: Failure of Crystals to Form (Supersaturation)
| Potential Cause | Suggested Solution |
| Supersaturated Solution: The solution is cooled, but no crystals have formed.[1] | - Induce Crystallization: - Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[1] - Add a "seed" crystal of the pure compound to the solution.[1] - Further Cooling: Cool the solution in an ice bath or even a colder bath if the solvent's freezing point allows.[4] |
| Presence of Impurities: Certain impurities can inhibit crystallization.[4] | - If the above methods fail, it may be necessary to remove the solvent and attempt purification by another method, such as column chromatography, before recrystallization. |
Problem 3: Oiling Out
| Potential Cause | Suggested Solution |
| Low Melting Point: The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid ("oil") instead of crystals.[3][4][5] | - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. - Choose a lower-boiling point solvent for the recrystallization. |
| Rapid Cooling: Cooling the solution too quickly can sometimes promote oiling out. | - Allow the solution to cool slowly to room temperature before placing it in a cooling bath. |
Problem 4: Impure Crystals
| Potential Cause | Suggested Solution |
| Rapid Crystal Growth: Fast crystal formation can trap impurities within the crystal lattice.[2][5] | - Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath. |
| Insoluble Impurities: Solid impurities that do not dissolve in the hot solvent are present in the final product. | - Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.[4] |
| Colored Impurities: The presence of colored impurities is observed in the crystals. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of the desired product.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 2-Amino-4-(4-biphenylyl)thiazole?
Q2: How much solvent should I use for the recrystallization?
The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude solid.[1][2] Adding too much solvent is a common reason for low yields.[1][2][3] Start by adding a small volume of solvent to your crude material, heat the mixture to boiling, and continue to add small portions of hot solvent until everything is just dissolved.
Q3: My crystals are very fine needles. Is this a problem?
Very fine needles can sometimes indicate that crystallization occurred too rapidly, which may lead to the inclusion of impurities. They can also be difficult to filter and wash effectively. Slower cooling often results in larger, purer crystals.
Q4: What should I do if my compound is still impure after one recrystallization?
If your compound remains impure, a second recrystallization may be necessary. If the impurities have similar solubility profiles to your product, recrystallization may not be the most effective purification technique. In such cases, consider using column chromatography.[2]
Experimental Protocols
General Protocol for Recrystallization of 2-Amino-4-(4-biphenylyl)thiazole
Note: This is a general guideline. The specific solvent and volumes will need to be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the crude 2-Amino-4-(4-biphenylyl)thiazole in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[2]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General workflow for the recrystallization process.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asianpubs.org [asianpubs.org]
- 7. nanobioletters.com [nanobioletters.com]
Technical Support Center: Purity Assessment of 2-Amino-4-(4-biphenylyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used in assessing the purity of 2-Amino-4-(4-biphenylyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of 2-Amino-4-(4-biphenylyl)thiazole?
A1: The primary techniques for purity assessment include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC).
Q2: How can I identify potential impurities in my sample of 2-Amino-4-(4-biphenylyl)thiazole?
A2: Impurities often originate from starting materials, by-products, or degradation products. Common synthesis routes like the Hantzsch thiazole synthesis may leave residual α-haloketones and thioureas.[1][2] Spectroscopic methods like NMR and mass spectrometry are crucial for identifying the structure of unknown impurities.[3]
Q3: What is the expected melting point of pure 2-Amino-4-(4-biphenylyl)thiazole?
A3: The reported melting point for 2-Amino-4-(4-biphenylyl)thiazole is in the range of 206-208 °C.[4] A significant deviation or a broad melting range observed during thermal analysis can indicate the presence of impurities.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor peak shape (tailing or fronting) for the main peak.
-
Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column overload.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The amino group on the thiazole ring can interact with residual silanols on the column. A slightly acidic mobile phase can suppress this interaction.
-
Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry. A reverse-phase C18 column is a common starting point.[5][6]
-
Reduce Sample Concentration: Inject a more dilute solution to check for column overload.
-
Issue 2: Extra peaks in the chromatogram.
-
Possible Cause: Presence of impurities or degradation of the sample.
-
Troubleshooting Steps:
-
Blank Injection: Run a blank (injection of the mobile phase) to ensure the extra peaks are not from the system or solvent.
-
Stress Studies: Subject a sample to heat, acid, base, and light to see if any of the impurity peaks increase, which would indicate they are degradation products.
-
LC-MS/MS Analysis: If available, use a mass spectrometer detector to get mass information on the impurity peaks to aid in their identification.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: The compound does not elute from the GC column or shows poor peak shape.
-
Possible Cause: 2-Amino-4-(4-biphenylyl)thiazole may have low volatility or be thermally labile. The primary amino group can also cause peak tailing.
-
Troubleshooting Steps:
-
Derivatization: Convert the amino group to a less polar and more volatile derivative (e.g., a trimethylsilyl derivative) before GC analysis.
-
Use a High-Temperature Column: Employ a column stable at higher temperatures.
-
Alternative Techniques: If GC-MS is not suitable due to thermal instability, rely on HPLC or LC-MS/MS for purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Unidentified signals in the 1H or 13C NMR spectrum.
-
Possible Cause: Presence of impurities or residual solvents.
-
Troubleshooting Steps:
-
Check Solvent Peaks: Compare the chemical shifts of unknown signals with common NMR solvents.
-
2D NMR Techniques: Employ 2D NMR experiments like COSY, HSQC, and HMBC to help elucidate the structure of impurities.[7]
-
Spiking Experiment: If a potential impurity is known, add a small amount of it to the NMR sample to see if the corresponding signals increase in intensity.
-
Quantitative Data Summary
Below are tables with example data for HPLC analysis. Note that these are representative values and may vary based on the specific instrumentation and conditions.
Table 1: HPLC Method Parameters (Example)
| Parameter | Value |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | A: 0.1% Orthophosphoric Acid in Water, B: Acetonitrile |
| Gradient | Isocratic: 55% A / 45% B[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection | UV at 272 nm[5][6] |
| Column Temperature | 25 °C |
Table 2: System Suitability Parameters (Example)
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Experimental Protocols
HPLC Method for Purity Assessment
This protocol is a general guideline for the purity determination of 2-Amino-4-(4-biphenylyl)thiazole by HPLC.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of 2-Amino-4-(4-biphenylyl)thiazole reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard. Account for the areas of any impurity peaks.
-
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a general procedure for analyzing the thermal stability of 2-Amino-4-(4-biphenylyl)thiazole.[8]
-
Sample Preparation:
-
Place 5-10 mg of the sample into a TGA pan.
-
-
Instrument Setup:
-
Purge the instrument with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[8]
-
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Increase the temperature at a heating rate of 10 °C/min up to 600 °C.[8]
-
-
Data Acquisition:
-
Record the mass loss of the sample as a function of temperature.
-
-
Analysis:
-
Determine the onset of decomposition and the temperature at which significant mass loss occurs.
-
Visualizations
Caption: HPLC Purity Assessment Workflow for 2-Amino-4-(4-biphenylyl)thiazole.
Caption: Troubleshooting Logic for Unexpected Peaks in HPLC Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole, 2-amino-4-(4-biphenylyl)- [webbook.nist.gov]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-4-(4-biphenylyl)thiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-4-(4-biphenylyl)thiazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and scale-up production.
Experimental Protocols
Synthesis of 2-Bromo-1-(4-biphenylyl)ethanone (Precursor)
This protocol details the synthesis of the key intermediate, 2-Bromo-1-(4-biphenylyl)ethanone, via the bromination of 4-acetylbiphenyl.
Materials:
-
4-Acetylbiphenyl
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (5% w/v)
-
Deionized Water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-acetylbiphenyl (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 10-15°C using an ice bath.
-
Bromination: Slowly add bromine (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature between 10-15°C. The addition should be completed over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into ice-cold water with vigorous stirring.
-
Decolorization: Add a 5% sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Precipitation and Filtration: The white precipitate of 2-Bromo-1-(4-biphenylyl)ethanone will form. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water.
-
Drying: Dry the product under vacuum at 40-50°C.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol.
Workflow Diagram:
Synthesis of 2-Amino-4-(4-biphenylyl)thiazole
This protocol describes the Hantzsch thiazole synthesis to produce the final product from the prepared precursor.
Materials:
-
2-Bromo-1-(4-biphenylyl)ethanone
-
Thiourea
-
Ethanol
-
Deionized Water
-
Ammonium hydroxide solution (10% v/v)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-1-(4-biphenylyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) to ethanol.
-
Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization: Slowly add 10% ammonium hydroxide solution with stirring until the pH of the mixture is approximately 8-9. This will neutralize the hydrobromide salt and precipitate the free base of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the product in a vacuum oven at 50-60°C.
-
Recrystallization: For higher purity, recrystallize the crude product from ethanol or an ethanol/water mixture.
Workflow Diagram:
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-Amino-4-(4-biphenylyl)thiazole
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-5 kg) |
| Solvent | Ethanol | Ethanol |
| Thiourea (equivalents) | 1.1 - 1.5 | 1.1 - 1.3 |
| Reaction Temperature | 78°C (Reflux) | 75-80°C |
| Reaction Time | 3 - 6 hours | 4 - 8 hours |
| Typical Yield (after isolation) | 85 - 95% | 80 - 90% |
| Purification Method | Recrystallization (Ethanol) | Recrystallization (Ethanol/Water) or Slurry Wash |
Troubleshooting Guide
Q1: The yield of 2-Bromo-1-(4-biphenylyl)ethanone is low. What could be the cause?
A1:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time.
-
Excess Bromine: While a slight excess of bromine is necessary, too much can lead to the formation of dibrominated byproducts, reducing the yield of the desired product.
-
Loss During Workup: Ensure the product is fully precipitated before filtration. The product has some solubility in water, so using ice-cold water for washing is crucial.
-
Purity of Starting Material: The purity of the starting 4-acetylbiphenyl is important. Impurities can interfere with the reaction.
Q2: During the Hantzsch synthesis, the reaction stalls or is incomplete. What can I do?
A2:
-
Reagent Quality: Ensure that the 2-Bromo-1-(4-biphenylyl)ethanone is of high purity and the thiourea is dry.
-
Solvent: While ethanol is commonly used, other polar protic solvents like isopropanol can be trialed. Ensure the solvent is of an appropriate grade and dry.
-
Temperature: Confirm that the reaction is being maintained at a consistent reflux temperature.
-
Stoichiometry: A slight excess of thiourea is generally recommended to drive the reaction to completion.
Q3: The final product, 2-Amino-4-(4-biphenylyl)thiazole, is discolored or contains impurities after isolation. How can I improve its purity?
A3:
-
Workup: During the neutralization step, add the ammonium hydroxide slowly and with good stirring to ensure complete precipitation of the free base and to avoid the formation of emulsions. Thorough washing of the filtered product with cold water is essential to remove any remaining salts.
-
Recrystallization: This is the most effective method for purification. Experiment with different solvent systems, such as ethanol, ethanol/water, or isopropanol, to find the optimal conditions for crystal formation and impurity removal.
-
Activated Carbon Treatment: If the product is colored, a treatment with activated carbon during the recrystallization process can help to remove colored impurities. Dissolve the crude product in hot solvent, add a small amount of activated carbon, stir for a short period, and then hot-filter to remove the carbon before allowing the solution to cool and crystallize.
-
Slurry Wash: For larger scales, a slurry wash with a suitable solvent (one in which the product is sparingly soluble at room temperature) can be an effective way to remove more soluble impurities.
Q4: We are scaling up the synthesis and are concerned about safety. What are the main hazards?
A4:
-
Bromine: Bromine is highly corrosive and toxic. Use it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Have a bromine spill kit readily available. For large-scale additions, consider a closed system or a scrubber to handle any evolved HBr gas.
-
Exothermic Reaction: The bromination reaction can be exothermic. The slow, controlled addition of bromine at a low temperature is critical to prevent a runaway reaction. On a larger scale, ensure the cooling system is robust enough to handle the heat generated.
-
Flammable Solvents: Ethanol is flammable. When heating to reflux, use a heating mantle and ensure there are no ignition sources nearby. For large-scale operations, use explosion-proof equipment.
-
Thiourea: Thiourea is a suspected carcinogen. Handle it with appropriate care, avoiding inhalation of dust and skin contact.
Frequently Asked Questions (FAQs)
Q1: What is the role of glacial acetic acid in the bromination reaction?
A1: Glacial acetic acid serves as a solvent for the 4-acetylbiphenyl and also acts as a catalyst for the enolization of the ketone, which is the reactive species in the electrophilic substitution reaction with bromine.
Q2: Why is thiourea used in excess in the Hantzsch synthesis?
A2: A slight excess of thiourea is used to ensure the complete consumption of the more expensive α-haloketone intermediate, thereby maximizing the yield of the final product.
Q3: Can other bases be used for the neutralization step?
A3: Yes, other bases such as sodium bicarbonate or sodium carbonate can be used. However, ammonium hydroxide is often preferred as the resulting ammonium salts are highly water-soluble and easily removed during washing.
Q4: How can the progress of the reactions be monitored?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the bromination and the Hantzsch synthesis. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting materials, intermediates, and products.
Q5: What are the potential byproducts in the synthesis of 2-Amino-4-(4-biphenylyl)thiazole?
A5:
-
In the bromination step: The main potential byproduct is the dibrominated ketone. This can be minimized by controlling the stoichiometry of bromine and the reaction temperature.
-
In the Hantzsch synthesis: Potential byproducts can arise from side reactions of thiourea or the α-haloketone. Incomplete reaction will leave unreacted starting materials. Overheating or prolonged reaction times can lead to decomposition and the formation of colored impurities.
Validation & Comparative
A Comparative Guide to 2-Amino-4-(4-biphenylyl)thiazole and Other Checkpoint Kinase 1 (Chk1) Inhibitors
For researchers and professionals in drug development, the identification of novel and potent kinase inhibitors is a critical step in the oncology drug discovery pipeline. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the basis for a variety of targeted therapeutic agents. While the specific compound 2-Amino-4-(4-biphenylyl)thiazole is not extensively characterized as a kinase inhibitor in publicly available literature, its core chemical structure is central to a class of potent inhibitors targeting Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response (DDR).
This guide provides a comparative analysis of a representative 2-aminothiazole-based Chk1 inhibitor against other well-established Chk1 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Chk1 Inhibitors
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in cell cycle arrest in response to DNA damage, allowing time for repair. In many cancer cells with a defective G1 checkpoint (e.g., due to p53 mutations), survival becomes highly dependent on the S and G2/M checkpoints, which are controlled by Chk1.[1][2] Inhibition of Chk1 can override these checkpoints, leading to mitotic catastrophe and selective death of cancer cells.
The following table summarizes the in vitro potency of a potent 2-aminothiazole derivative and other notable Chk1 inhibitors.
| Compound Class | Exemplar Compound | Chk1 IC50 (nM) | Other Kinases Inhibited (selectivity) |
| 2-Aminothiazole Derivative | Compound 8n¹ | 4.25 | Displayed acceptable selectivity against a panel of 15 kinases. |
| Thiophene Carboxamide Urea | AZD7762 | 5 | Chk2 (IC50 ~5 nM), CAM, Yes, Fyn, Lyn, Hck, Lck.[3][4] |
| Pyrrolopyridine | Prexasertib (LY2606368) | 6 - 49 | Chk2.[5][6] |
| Pyridyl Aminothiazole | SCH900776 (MK-8776) | 3 | Chk2 (IC50 = 1.5 µM), CDK2 (IC50 = 160 nM).[1] |
| Novel Thiazole Derivative | V158411 | 3.5 | Chk2 (IC50 = 2.5 nM).[7] |
| Indazole | CHIR-124 | 0.3 | Chk2 (IC50 = 0.7 µM), PDGFR (IC50 = 6.6 nM), FLT3 (IC50 = 5.8 nM).[8] |
¹Compound 8n is a highly potent 2-aminothiazole derivative identified in a study focused on developing novel Chk1 inhibitors.
Experimental Protocols
The determination of a compound's inhibitory activity against a specific kinase is a fundamental aspect of preclinical drug development. Below are detailed methodologies for a typical in vitro Chk1 kinase assay.
In Vitro Chk1 Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10]
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 peptide substrate (e.g., a fragment of Cdc25C)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of recombinant Chk1 enzyme solution.
-
Add 2 µL of a mixture containing the Chk1 peptide substrate and ATP. The final concentrations of substrate and ATP should be at or near their respective Km values to ensure accurate IC50 determination.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the Chk1 activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Visualizing a Key Signaling Pathway and Experimental Workflow
Chk1 Signaling Pathway in DNA Damage Response
In response to DNA damage, such as single-stranded DNA breaks, the ATR kinase is activated and, in turn, phosphorylates and activates Chk1.[11][12][13] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, providing an opportunity for DNA repair.[2][14]
Caption: The ATR-Chk1 signaling pathway in response to DNA damage.
General Workflow for an In Vitro Kinase Inhibition Assay
The following diagram illustrates the typical steps involved in determining the IC50 value of a potential kinase inhibitor.
References
- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHEK1 - Wikipedia [en.wikipedia.org]
- 13. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Profiling the Selectivity of 2-Amino-4-(4-biphenylyl)thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity profile of the kinase inhibitor candidate, 2-Amino-4-(4-biphenylyl)thiazole. In the landscape of drug discovery, ensuring the selectivity of a compound is paramount to minimize off-target effects and enhance therapeutic efficacy.[1][2] This document outlines a multi-faceted approach, integrating in vitro biochemical assays and cellular target engagement studies to build a robust selectivity profile. By comparing its performance against hypothetical alternative compounds, this guide serves as a practical blueprint for researchers seeking to characterize novel kinase inhibitors.
Comparative Selectivity Analysis
To contextualize the cross-reactivity of 2-Amino-4-(4-biphenylyl)thiazole, its inhibitory activity is compared against two hypothetical alternatives: a highly selective inhibitor (Compound A) and a non-selective inhibitor (Compound B). The following table summarizes the inhibitory activity (IC50 values) against a panel of representative kinases.
| Target Kinase | 2-Amino-4-(4-biphenylyl)thiazole IC50 (nM) | Compound A (Selective) IC50 (nM) | Compound B (Non-Selective) IC50 (nM) |
| Primary Target X | 50 | 10 | 100 |
| Kinase 1 | 500 | >10,000 | 250 |
| Kinase 2 | 1,200 | >10,000 | 500 |
| Kinase 3 | 2,500 | >10,000 | 800 |
| Kinase 4 | >10,000 | >10,000 | 1,500 |
| Kinase 5 | 800 | 5,000 | 300 |
Experimental Protocols
A thorough assessment of an inhibitor's specificity requires a combination of in vitro and cellular-based assays.[3] The following protocols provide a detailed methodology for key experiments in cross-reactivity profiling.
In Vitro Kinase Profiling
This protocol outlines a radiometric assay for determining the IC50 values of a test compound against a broad panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chemical Proteomics using Kinobeads
This chemical proteomics approach identifies kinase targets in a competitive binding experiment within a cellular lysate, offering a more physiologically relevant context.[4]
Materials:
-
Kinobeads (immobilized non-selective kinase inhibitors)
-
Cell lysate
-
Test compound
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Incubate the cell lysate with varying concentrations of the test compound.
-
Add the kinobeads to the lysate-compound mixture and incubate to allow for competitive binding of kinases to the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
A decrease in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound binds to that kinase.
Visualizing Selectivity and Workflows
Graphical representations are crucial for interpreting complex datasets and experimental procedures.
References
- 1. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Validating the Mechanism of Action of 2-Amino-4-(4-biphenylyl)thiazole: A Comparative Guide
Comprehensive analysis of the biological activity of 2-Amino-4-(4-biphenylyl)thiazole remains an area of active investigation. While the 2-aminothiazole scaffold is a well-recognized pharmacophore in modern drug discovery, specific and detailed mechanistic data for the 4-(4-biphenylyl) substituted derivative is not extensively documented in publicly available scientific literature. This guide provides an overview of the known biological activities of structurally related 2-aminothiazole compounds to offer a potential framework for the validation of the mechanism of action of "2-Amino-4-(4-biphenylyl)thiazole".
The 2-aminothiazole core is a privileged structure in medicinal chemistry, featured in a variety of approved drugs and clinical candidates. Derivatives of this scaffold have been shown to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects. However, the specific biological target and signaling pathway modulation for "2-Amino-4-(4-biphenylyl)thiazole" have not been definitively established in the reviewed literature.
Potential Mechanisms of Action Based on Structurally Related Compounds
Based on studies of other 2-amino-4-aryl thiazole derivatives, several potential mechanisms of action for "2-Amino-4-(4-biphenylyl)thiazole" can be hypothesized. These hypotheses provide a foundation for designing experiments to validate its specific biological activity.
One plausible mechanism is the inhibition of 5-lipoxygenase (5-LOX) . A study on 2-amino-4-aryl thiazoles identified this scaffold as a promising template for potent 5-LOX inhibitors, which act via competitive inhibition.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.
Another potential avenue of investigation is kinase inhibition . The 2-aminothiazole moiety is a known kinase inhibitor template. For instance, Dasatinib, a potent pan-Src family kinase inhibitor, features a 2-aminothiazole core.[2] Kinase screening of bi-thiazole-2,2'-diamines has also identified inhibitory activity against JNK, p38-γ MAPK, and PKBβ/Aktβ.[3] Furthermore, various 2-aminothiazole derivatives have been investigated as potential inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[4]
The broad anticancer activity observed in many 2-aminothiazole derivatives suggests that "2-Amino-4-(4-biphenylyl)thiazole" may also exhibit antiproliferative effects. Studies on other derivatives have shown mechanisms involving cell cycle arrest and induction of apoptosis.
Comparative Landscape of 2-Aminothiazole Derivatives
To contextualize the potential activity of "2-Amino-4-(4-biphenylyl)thiazole," it is useful to compare it with other well-characterized 2-aminothiazole derivatives. The following table summarizes the activities of some related compounds. Due to the lack of specific data for "2-Amino-4-(4-biphenylyl)thiazole," its entry remains to be determined through future experimental work.
| Compound/Derivative Class | Primary Target(s) | Reported Activity/Potency | Potential Therapeutic Area |
| 2-Amino-4-(4-biphenylyl)thiazole | To Be Determined | To Be Determined | To Be Determined |
| Dasatinib | Pan-Src family kinases, Bcr-Abl | Subnanomolar to nanomolar IC50 | Oncology (Leukemia) |
| 2-Amino-4-aryl thiazoles | 5-Lipoxygenase (5-LOX) | IC50 in the low micromolar range | Inflammation, Asthma |
| Bi-thiazole-2,2'-diamines | JNK, p38-γ MAPK, PKBβ/Aktβ | ATP-competitive inhibition | Inflammation, Diabetes, Stroke |
| 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora kinases | Anticancer activity | Oncology |
Experimental Protocols for Mechanism of Action Validation
To elucidate the mechanism of action of "2-Amino-4-(4-biphenylyl)thiazole," a systematic experimental approach is required. The following protocols outline key experiments that would be essential for this validation.
High-Throughput Screening (HTS) for Target Identification
A broad screening campaign is the first step to identify the primary biological target(s).
-
Kinase Panel Screening:
-
Objective: To determine if the compound inhibits the activity of a broad range of protein kinases.
-
Methodology: A commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot) can be utilized. The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) against hundreds of kinases. The percentage of inhibition is measured.
-
Data Analysis: Hits are identified as kinases that show significant inhibition (e.g., >50% at 1 µM).
-
-
Enzyme and Receptor Profiling:
-
Objective: To assess the activity of the compound against a wide array of other enzymes (e.g., proteases, phosphatases, lipoxygenases) and receptors (e.g., GPCRs).
-
Methodology: Similar to kinase screening, commercially available panels can be used to test the compound's activity against a diverse set of molecular targets.
-
In Vitro Enzymatic Assays for Target Validation
Once potential targets are identified from HTS, their inhibition by "2-Amino-4-(4-biphenylyl)thiazole" needs to be validated and quantified.
-
IC50 Determination:
-
Objective: To determine the concentration of the compound required to inhibit 50% of the target enzyme's activity.
-
Methodology: A dose-response curve is generated by incubating the purified enzyme with increasing concentrations of the compound. Enzyme activity is measured using a suitable substrate and detection method (e.g., fluorescence, luminescence, absorbance). For instance, a common method for kinase assays is the ADP-Glo™ Kinase Assay.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Mechanism of Inhibition Studies (e.g., for an enzyme target):
-
Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Methodology: Enzyme kinetic studies are performed by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
-
Data Analysis: The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition.
-
Cellular Assays to Confirm Biological Activity
Cell-based assays are crucial to confirm that the compound is active in a more physiological context.
-
Cell Viability/Proliferation Assay:
-
Objective: To assess the effect of the compound on the growth of various cancer cell lines.
-
Methodology: Cell lines (e.g., A549, HeLa, HT29) are treated with a range of compound concentrations for a specified period (e.g., 72 hours). Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo®.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated.
-
-
Target Engagement and Pathway Modulation Assays:
-
Objective: To confirm that the compound interacts with its intended target within the cell and modulates the downstream signaling pathway.
-
Methodology:
-
Western Blotting: To measure the phosphorylation status of the target kinase and its downstream substrates.
-
Cellular Thermal Shift Assay (CETSA): To directly measure the binding of the compound to its target protein in cells.
-
Reporter Gene Assays: To measure the activity of a signaling pathway that is regulated by the target.
-
-
Visualizing Experimental Workflows and Potential Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow for validating the mechanism of action and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Hypothetical kinase inhibition pathway.
References
- 1. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparative Guide: 2-Amino-4-(4-biphenylyl)thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific in vivo studies for "2-Amino-4-(4-biphenylyl)thiazole" have not been reported in the peer-reviewed scientific literature. This guide provides a comparative analysis of structurally related 2-aminothiazole and benzothiazole analogs that have been evaluated in animal models. The data presented here should be considered as a surrogate for the potential in vivo performance of 2-Amino-4-(4-biphenylyl)thiazole analogs, highlighting their therapeutic potential and possible mechanisms of action.
I. Comparative Analysis of In Vivo Efficacy
The following tables summarize the in vivo experimental data for analogs of 2-Amino-4-(4-biphenylyl)thiazole in two key therapeutic areas: oncology and inflammation.
Anticancer Activity
Analogs of 2-aminothiazole, particularly 2-(4-aminophenyl)benzothiazoles, have demonstrated significant in vivo antitumor activity. The mechanism of action for some of these compounds is linked to the induction of the cytochrome P450 enzyme CYP1A1 in tumor cells, which metabolizes the compounds into active cytotoxic agents.[1][2]
Table 1: In Vivo Anticancer Efficacy of 2-(4-Aminophenyl)benzothiazole Analogs
| Compound | Animal Model | Tumor Type | Dosage & Administration | Key Findings | Reference |
| 2-(4-Amino-3-methylphenyl) benzothiazole (Compound 1) | Nude mice | Human breast, colon, and ovarian xenografts | Not specified | Outperformed 3'-halogeno counterparts in efficacy. | [1] |
| 2-(4-Amino-3-methylphenyl)- 5-fluorobenzothiazole (Compound 2) | Nude mice | Human breast and ovarian tumor xenografts | Not specified | Superior in vivo potency compared to Compound 1. | [1] |
| Lysylamide prodrug of Compound 2 (Compound 2b) | Nude mice | Human breast (MCF-7) and ovarian (IGROV-1) xenografts | 20 mg/kg | Significantly retarded tumor growth. Plasma concentrations of parent compound (2) persisted for >6 hours. | [2] |
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties in vivo. These studies often employ models of acute and chronic inflammation.
Table 2: In Vivo Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives
| Compound | Animal Model | Assay | Dosage & Administration | % Inhibition of Edema | Reference |
| Nitro-substituted thiazole derivative (3c) | Rats | Carrageenan-induced paw edema | Not specified | Showed better activity at the 3rd hour compared to other synthesized compounds. | [3] |
| Nitro-substituted thiazole derivative (3c) | Rats | Formalin-induced paw edema | Not specified | Showed appreciable anti-inflammatory activity. | [3] |
| Other substituted phenyl thiazole derivatives (3a, 3d) | Rats | Carrageenan-induced paw edema | Not specified | Showed appreciable anti-inflammatory activity. | [3] |
II. Experimental Protocols
In Vivo Tumor Xenograft Model
This protocol is a generalized representation based on studies with 2-(4-aminophenyl)benzothiazole analogs.[1][2][4]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Cell Line Implantation: Human cancer cell lines (e.g., MCF-7 for breast cancer, IGROV-1 for ovarian cancer) are cultured in vitro. A specific number of cells (e.g., 1 x 106 to 1 x 107) are then implanted subcutaneously into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width2) / 2.
-
Compound Administration: Once tumors reach a predetermined size, the animals are randomized into control and treatment groups. The test compounds (or vehicle control) are administered via a specified route (e.g., intraperitoneal, oral) at a defined dosage and schedule.
-
Efficacy Evaluation: The study continues for a set period, and the primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. Body weight and any signs of toxicity are also monitored.
-
Mechanism of Action Studies: At the end of the study, tumors may be excised for further analysis, such as Western blotting to detect the expression of proteins like CYP1A1.[2]
Carrageenan-Induced Rat Paw Edema Assay
This is a standard model for evaluating acute anti-inflammatory activity.[3]
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compounds, a standard anti-inflammatory drug (e.g., Nimesulide), and a vehicle control are administered to different groups of rats, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a phlogistic agent (e.g., 0.1 ml of 1% carrageenan solution) is made into the hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, and 3 hours) using a plethysmometer.
-
Data Analysis: The difference in paw volume before and after carrageenan injection is calculated as the edema volume. The percentage inhibition of edema in the treated groups is calculated relative to the control group.
III. Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Anticancer Activity
The following diagram illustrates the proposed mechanism of action for certain 2-(4-aminophenyl)benzothiazole anticancer agents.
Caption: Proposed CYP1A1-mediated bioactivation of 2-aminobenzothiazole analogs in cancer cells.
Experimental Workflow for In Vivo Anticancer Studies
This diagram outlines the typical workflow for evaluating the efficacy of a test compound in a tumor xenograft model.
References
- 1. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Amino-4-(4-biphenylyl)thiazole Against Zileuton for 5-Lipoxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Novel Thiazole Derivative and a Clinically Approved 5-Lipoxygenase Inhibitor.
This guide provides a comparative overview of the 5-lipoxygenase (5-LOX) inhibitory activity of the novel compound 2-Amino-4-(4-biphenylyl)thiazole against the established reference drug, Zileuton. The information presented herein is intended to support research and drug discovery efforts in the field of inflammatory diseases.
Executive Summary
2-Amino-4-(4-biphenylyl)thiazole belongs to the 2-aminothiazole class of heterocyclic compounds, a group known for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] A key target in inflammatory pathways is the 5-lipoxygenase (5-LOX) enzyme, which is crucial for the biosynthesis of leukotrienes, potent mediators of inflammation.[5] The only currently marketed drug targeting this enzyme is Zileuton, which serves as the reference compound in this guide.[5]
Comparative Performance Data
The following table summarizes the available quantitative data for the 5-LOX inhibitory activity of a 2-amino-4-aryl thiazole analog and the reference compound, Zileuton. It is important to note that these values were determined in different studies and direct comparison should be made with caution.
| Compound | Target Enzyme | Parameter | Value (µM) | Reference(s) |
| p-Fluoro substituted 2-amino-4-aryl thiazole (Analog of Target Compound) | 5-Lipoxygenase (5-LOX) | IC₅₀ | ~10 | [5] |
| Zileuton (Reference Compound) | 5-Lipoxygenase (5-LOX) | IC₅₀ | ~1 | [5] |
Note: The IC₅₀ value for the 2-amino-4-aryl thiazole analog is presented as an estimation based on available research on a closely related structure. Further experimental validation is required to determine the precise inhibitory potency of 2-Amino-4-(4-biphenylyl)thiazole.
Mechanism of Action
Both 2-aminothiazole derivatives and Zileuton are known to inhibit the 5-LOX enzyme. This enzyme is a key component of the arachidonic acid cascade, responsible for the conversion of arachidonic acid into leukotrienes. By inhibiting 5-LOX, these compounds effectively block the production of pro-inflammatory leukotrienes, thereby exerting their anti-inflammatory effects. Molecular docking studies suggest that 2-amino-4-aryl thiazoles may act as competitive inhibitors at the active site of the 5-LOX enzyme.[5]
Visualizing the 5-Lipoxygenase Pathway and Inhibition
The following diagrams illustrate the signaling pathway of the arachidonic acid cascade and the points of inhibition for 5-LOX inhibitors, as well as a typical experimental workflow for assessing their activity.
Arachidonic Acid Cascade and 5-LOX Inhibition
Workflow for 5-LOX Inhibition Assay
Experimental Protocols
The following is a generalized protocol for an in vitro 5-lipoxygenase inhibition assay, suitable for comparing the activity of novel compounds against a reference standard.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against 5-lipoxygenase.
Materials:
-
Purified 5-lipoxygenase (human recombinant or other sources)
-
Arachidonic acid (substrate)
-
Test compound (e.g., 2-Amino-4-(4-biphenylyl)thiazole)
-
Reference compound (e.g., Zileuton)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 0.1 mM EDTA)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test and reference compounds in DMSO.
-
Create a series of dilutions of the compounds in the assay buffer to achieve a range of final concentrations for testing.
-
Prepare a solution of arachidonic acid in ethanol and then dilute with the assay buffer.
-
Dilute the purified 5-LOX enzyme to the desired working concentration in ice-cold assay buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of each concentration of the test compound or reference compound to the appropriate wells.
-
Include control wells containing only the assay buffer and DMSO (vehicle control) and wells with a known inhibitor as a positive control.
-
Add the diluted 5-LOX enzyme solution to all wells except for the blank wells.
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin monitoring the change in absorbance at 234 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of conjugated dienes in the leukotriene products.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the test and reference compounds.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
2-Amino-4-(4-biphenylyl)thiazole represents a promising scaffold for the development of novel anti-inflammatory agents targeting the 5-lipoxygenase pathway. While direct quantitative data on its 5-LOX inhibitory activity is pending, the potency of structurally related analogs suggests that it warrants further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct their own evaluations and contribute to the growing body of knowledge on this class of compounds. Future studies should focus on determining the precise IC₅₀ of 2-Amino-4-(4-biphenylyl)thiazole and exploring its efficacy in cellular and in vivo models of inflammation.
References
- 1. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Reproducibility of experiments with "2-Amino-4-(4-biphenylyl)thiazole"
Unveiling the Unseen: A Comparative Guide to the Off-Target Effects of 2-Amino-4-(4-biphenylyl)thiazole and its Analogs
The 2-aminothiazole core is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. This promiscuity underscores the critical need for thorough off-target evaluation. Compounds bearing this scaffold have demonstrated a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] This guide will explore these potential off-target activities and provide a framework for comparison with other compounds.
Inferred Off-Target Profile of 2-Amino-4-(4-biphenylyl)thiazole
Based on the activities of structurally related compounds, 2-Amino-4-(4-biphenylyl)thiazole may exhibit off-target effects across several major classes of proteins.
Potential Anticancer Activity and Associated Off-Targets
The 2-aminothiazole scaffold is a common feature in molecules designed as anticancer agents.[1] Derivatives have shown activity against various cancer cell lines, suggesting potential interactions with multiple cellular pathways involved in cancer progression. For instance, a variety of 2-aminothiazole derivatives have been synthesized and evaluated for their cytotoxic activity against cell lines such as the Leukemia HL-60 cell line.
Potential Antimicrobial Activity
Numerous 2-aminothiazole derivatives have been synthesized and screened for their antibacterial and antifungal properties.[2] This suggests that 2-Amino-4-(4-biphenylyl)thiazole could potentially interact with microbial targets, an important consideration in the development of selective human-targeted therapies.
Potential Enzyme Inhibition
Studies on similar 2-aminothiazole compounds have revealed inhibitory activity against various enzymes. For example, certain derivatives have been shown to inhibit carbonic anhydrase isoenzymes (hCA I and II) and cholinesterases (AChE and BChE).[3]
Comparative Analysis with Alternative Compounds
To provide a clearer perspective, the following tables summarize the reported activities of various 2-aminothiazole derivatives and other relevant compounds. This allows for a comparative assessment of potential on- and off-target effects.
Table 1: Comparative Anticancer Activity of 2-Aminothiazole Derivatives and Related Compounds
| Compound/Derivative Class | Cell Line | Activity (IC50/GI%) | Reference |
| 2-aminothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1= Cl; Ar = 4-BrC6H4) | NCI-H522 (Non-small cell lung) | 31.4 GI% | [1] |
| HT29 (Colon) | 25.2 GI% | [1] | |
| SK-OV-3 (Ovarian) | 37.7 GI% | [1] | |
| MCF7 (Breast) | 25.1 GI% | [1] | |
| T-47D (Breast) | 41.0 GI% | [1] | |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various (6 cancer cell lines) | Not specified | [1] |
| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 ± 0.5 µM (IC50) | [4] |
| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 ± 0.7 µM (IC50) | [4] |
Table 2: Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Various 2-aminothiazole derivatives | Bacillus subtilis | Active | [2] |
| Escherichia coli | Active | [2] | |
| Candida albicans | Active | [2] | |
| Aspergillus niger | Active | [2] | |
| 2-amino-4-(4-chlorophenyl) 1,3-thiazole derivatives | Staphylococcus aureus | Moderate Activity | [5] |
| Bacillus subtilis | Moderate Activity | [5] | |
| Candida albicans | Distinguished Activity | [5] | |
| Candida glabrata | Distinguished Activity | [5] |
Table 3: Comparative Enzyme Inhibition Profile of 2-Aminothiazole Derivatives
| Compound | Enzyme | Inhibition (Ki) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 µM | [3] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 µM | [3] |
| Acetylcholinesterase (AChE) | 0.129 ± 0.030 µM | [3] | |
| Butyrylcholinesterase (BChE) | 0.083 ± 0.041 µM | [3] |
Experimental Protocols
A summary of the general methodologies employed in the cited studies is provided below to facilitate the design of similar comparative experiments.
Anticancer Activity Screening (General Protocol)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay (e.g., MTT or Sulforhodamine B assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After treatment, the assay-specific reagent (e.g., MTT solution) is added, and the plates are incubated.
-
The absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Antimicrobial Susceptibility Testing (General Protocol - Disk Diffusion Method)
-
Microbial Culture: Bacterial and fungal strains are cultured on appropriate agar plates.
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared in a sterile saline solution.
-
Assay:
-
The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
-
The plates are incubated under suitable conditions for the specific microorganism.
-
The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.
-
Enzyme Inhibition Assays (General Protocol)
-
Enzyme and Substrate Preparation: Purified enzymes and their specific substrates are prepared in appropriate buffer solutions.
-
Assay:
-
The enzyme is pre-incubated with various concentrations of the inhibitor (test compound).
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
The initial reaction velocities are calculated, and the inhibition constant (Ki) is determined by fitting the data to appropriate enzyme kinetic models.
-
Visualizing Potential Off-Target Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a hypothetical signaling pathway that could be affected by off-target activities and a general workflow for assessing such effects.
Caption: Potential off-target interactions of 2-Amino-4-(4-biphenylyl)thiazole.
Caption: General workflow for assessing off-target effects.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Amino-4-arylthiazole Scaffolds and Congeners in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed head-to-head comparison of "2-Amino-4-(4-biphenylyl)thiazole" and its analogs against other heterocyclic systems, with a focus on their performance as kinase inhibitors. Experimental data, detailed protocols, and pathway visualizations are provided to support a comprehensive evaluation.
Introduction to 2-Amino-4-(4-biphenylyl)thiazole
2-Amino-4-(4-biphenylyl)thiazole belongs to the broader class of 2-amino-4-arylthiazoles, which have garnered significant interest for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution at the 4-position of the thiazole ring with a biphenyl group introduces a bulky, hydrophobic moiety that can significantly influence the compound's interaction with biological targets, such as the ATP-binding pocket of protein kinases.
Comparative Analysis of Biological Activity
Table 1: In Vitro Inhibitory Activity against Aurora Kinase A
| Compound ID | Scaffold | Structure | Target Kinase | IC50 (nM)[1] |
| 1 | 2-Aminothiazole Derivative | (Structure of a representative 2-amino-4-arylthiazole) | Aurora Kinase A | 79 |
| 2 | 2,4-Disubstituted Pyrimidine | (Structure of compound 12a from the reference) | Aurora Kinase A | 309[2] |
Structure-Activity Relationship (SAR) Summary:
The 2-aminothiazole scaffold has been identified as a promising template for the development of Aurora kinase inhibitors.[3] The inhibitory activity is significantly influenced by the nature of the substituent at the 4-position of the thiazole ring. While direct data for the 4-biphenylyl substitution is lacking, the presence of various aryl groups at this position has been shown to be crucial for potent inhibition. For instance, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, substitutions on the aniline ring were found to correlate with Aurora kinase inhibition potency.[4]
In comparison, the 2,4-disubstituted pyrimidine scaffold also demonstrates inhibitory activity against Aurora kinases. Compound 2 shows moderate potency, and structure-activity relationship studies on this scaffold indicate that modifications at both the 2 and 4 positions of the pyrimidine ring are critical for activity.[2]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the Aurora Kinase signaling pathway and a general workflow for an in vitro kinase inhibition assay.
Caption: Aurora Kinase Signaling Pathway during Mitosis.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Safety Operating Guide
Proper Disposal of 2-Amino-4-(4-biphenylyl)thiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental compliance. This guide outlines the essential, step-by-step procedures for the proper disposal of 2-Amino-4-(4-biphenylyl)thiazole, a compound that requires careful management as hazardous waste. Adherence to these protocols is critical for minimizing health risks and ensuring responsible environmental stewardship.
While a specific Safety Data Sheet (SDS) for 2-Amino-4-(4-biphenylyl)thiazole was not found in the immediate search, hazard information for similar compounds and general laboratory safety protocols provide a clear framework for its disposal.[1][2] Structurally related compounds, such as other biphenyl and thiazole derivatives, are typically classified as hazardous, necessitating disposal through approved waste management facilities.[3][4] Hazard statements for 2-Amino-4-(4-biphenylyl)thiazole include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE) Requirements:
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields.[4] |
| Hand Protection | Use chemical-impermeable gloves that have been inspected prior to use.[4] |
| Body Protection | Wear a lab coat or impervious clothing.[4] |
| Respiratory Protection | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] |
II. Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.[4]
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust or vapors.[4]
-
Contain the Spill: Use an inert absorbent material, such as sand or silica gel, to cover and contain the spilled solid.[6] Avoid generating dust.[3]
-
Collect the Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[6][7]
-
Decontaminate the Area: Clean the spill area thoroughly. All cleaning materials must also be collected and disposed of as hazardous waste.[2][6]
-
Reporting: Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with your institution's policies.[2]
III. Disposal of Unused or Waste 2-Amino-4-(4-biphenylyl)thiazole
The disposal of 2-Amino-4-(4-biphenylyl)thiazole must be conducted in strict accordance with all applicable local, regional, and national hazardous waste regulations.[6][8]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Container Management:
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][3]
-
Disposal will typically be carried out by a licensed hazardous waste contractor, likely through incineration at a permitted treatment, storage, and disposal facility (TSDF).[3]
-
Never dispose of 2-Amino-4-(4-biphenylyl)thiazole down the drain or in the regular trash. [2][9]
Diagrams
Caption: Workflow for the safe disposal of 2-Amino-4-(4-biphenylyl)thiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-4-(4-biphenylyl)thiazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
Essential Safety and Operational Guide for 2-Amino-4-(4-biphenylyl)thiazole
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-4-(4-biphenylyl)thiazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Chemical Identifier:
-
Name: 2-Amino-4-(4-biphenylyl)thiazole
-
CAS Number: 2834-79-9
-
Molecular Formula: C15H12N2S
-
Molecular Weight: 252.33
Hazard Identification and Classification
This chemical is classified as hazardous.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[2]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling 2-Amino-4-(4-biphenylyl)thiazole. It is imperative to wear the appropriate PPE to minimize exposure and ensure personal safety.[3]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary for splash protection.[1][3] |
| Skin Protection | Wear impervious, flame-resistant clothing and appropriate protective gloves (e.g., Nitrile rubber).[1][4] Gloves must be inspected for integrity before each use.[3] A lab coat is mandatory. |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] At a minimum, a dust mask (type N95 or equivalent) should be used. |
Procedural Workflow for Handling
The following diagram outlines the standard operating procedure for the safe handling of 2-Amino-4-(4-biphenylyl)thiazole, from preparation to disposal.
Caption: Safe handling workflow for 2-Amino-4-(4-biphenylyl)thiazole.
Experimental Protocols
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
This compound is a crystalline solid.[6] Avoid generating dust during handling.[7]
-
Carefully weigh the required amount of the solid.
-
If making a solution, dissolve the solid in a suitable organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[6] For aqueous buffers, first dissolve in a minimal amount of an organic solvent like ethanol before diluting.[6]
-
Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[1]
-
-
Storage:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][8] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[8] Get medical attention if irritation persists.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][8] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention. |
| Ingestion | Rinse mouth with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person.[8] Seek immediate medical help.[1] |
Disposal Plan
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][8]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
-
Do not let the product enter drains.
Spill Management:
-
Minor Spills:
-
Major Spills:
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 4. hsa.ie [hsa.ie]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
